(+)-Fenchone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDLQBQYFFVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025324 | |
| Record name | alpha-Fenchone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma | |
| Record name | Fenchone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (+)-Fenchone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | l-Fenchone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 194.00 °C. @ 760.00 mm Hg | |
| Record name | (+)-Fenchone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | l-Fenchone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.941-0.946 | |
| Record name | l-Fenchone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1195-79-5, 7787-20-4 | |
| Record name | (±)-Fenchone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenchone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenchone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Fenchone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-8,9-dinorbornan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-Fenchone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5-6 °C | |
| Record name | (+)-Fenchone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(+)-Fenchone: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring compound with a characteristic camphor-like aroma. It is a valuable chiral building block in organic synthesis and has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction. Quantitative data from various studies are summarized to offer a comparative analysis of yields from different plant sources and extraction techniques. Experimental protocols for steam distillation, solvent-based extraction, and supercritical fluid extraction are presented to facilitate practical application in a laboratory setting.
Natural Sources of this compound
This compound is predominantly found as a constituent of essential oils in a variety of plant species. The enantiomeric purity of fenchone is source-dependent, with some plants exclusively producing the dextrorotatory (+) isomer, while others synthesize the levorotatory (-) form.
Primary Sources:
-
Fennel (Foeniculum vulgare) : The seeds of both wild, bitter, and sweet fennel are a principal source of enantiomerically pure this compound.[1] The concentration of fenchone in fennel essential oil can vary based on the cultivar, geographical origin, and the part of the plant used.
-
Lavender (Lavandula stoechas) : This species of lavender is another significant source of this compound. Studies have confirmed the presence of only the (+) enantiomer in the essential oil of L. stoechas.[1]
Other Potential Sources:
While fennel and Lavandula stoechas are the most well-documented sources of this compound, other plants have been reported to contain fenchone, although the specific enantiomeric composition is not always specified. These include certain species within the Artemisia genus, such as wormwood (Artemisia absinthium), though some Artemisia species are known to produce (-)-fenchone.[1]
Quantitative Analysis of this compound in Natural Sources
The yield of this compound is highly dependent on the plant source, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies.
Table 1: Fenchone Content in Foeniculum vulgare (Fennel) Essential Oil
| Plant Part | Extraction Method | Geographic Origin | Fenchone Content (%) | Reference |
| Fruits | Hydrodistillation | Not Specified | 22.0 | [2] |
| Fruits | Microwave-Assisted Hydrodistillation (MAHD) | Not Specified | 28.0 | [2] |
| Fruits | Supercritical Fluid Extraction (SFE) with CO2 | Not Specified | 18.0 | |
| Fruits | Hydrodistillation | Turkey | 7.25 (in fruit) | |
| Fruits | Steam Distillation | Not Specified | 8.4 - 9.8 | |
| Fruits | Superheated Steam Distillation | Not Specified | Not Specified | |
| Essential Oil | Not Specified | Pakistan | 0.034 mg/g | |
| Essential Oil | Not Specified | Saudi Arabia | 0.029 mg/g | |
| Essential Oil | Not Specified | India | 0.021 mg/g | |
| Methanolic Extract | Maceration | Saudi Arabia | 9.789 mg/g |
Table 2: this compound Content in Lavandula stoechas Essential Oil
| Plant Part | Geographic Origin | This compound Content (%) | Reference |
| Inflorescences | Greece | 39.9 | |
| Leaves | Greece | 21.0 | |
| Aerial Parts | Morocco | 31.81 |
Extraction Methodologies
The selection of an appropriate extraction method is critical for obtaining a high yield and purity of this compound. The primary techniques employed are steam distillation, solvent extraction, and supercritical fluid extraction.
Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound that are immiscible with water.
Experimental Protocol for Steam Distillation:
-
Preparation of Plant Material: Dried plant material (e.g., fennel seeds) is coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask, and water is added.
-
Distillation: The flask is heated, and the steam generated passes through the plant material, volatilizing the essential oils.
-
Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.
-
Separation: The condensed liquid collects in a separator, where the essential oil, being less dense and immiscible with water, forms a layer on top and can be collected.
Solvent Extraction
Solvent extraction involves the use of an organic solvent to dissolve the essential oil from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target compound.
Experimental Protocol for Methanolic Extraction:
-
Preparation of Plant Material: Air-dried and powdered plant material (e.g., fennel seeds) is used.
-
Maceration: The powdered material is soaked in methanol (B129727) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Filtration: The mixture is filtered to separate the solvent extract from the solid plant residue.
-
Solvent Evaporation: The methanol is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract containing this compound.
-
Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate this compound.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is commonly used as it is non-toxic, non-flammable, and easily removed from the product.
Experimental Protocol for Supercritical CO₂ Extraction:
-
Preparation of Plant Material: The plant material is dried and ground to a specific particle size to ensure efficient extraction.
-
Apparatus Setup: A supercritical fluid extractor is used, which consists of a CO₂ tank, a pump to pressurize the CO₂, a heat exchanger to bring it to the supercritical temperature, an extraction vessel, and one or more separators.
-
Extraction: The ground plant material is loaded into the extraction vessel. Supercritical CO₂ is then passed through the vessel, where it acts as a solvent, dissolving the essential oils.
-
Fractional Separation: The CO₂ containing the dissolved compounds is passed into a separator where the pressure and/or temperature are changed. This causes the CO₂ to lose its solvent power, and the extract precipitates. By using multiple separators at different conditions, fractional separation of the extract can be achieved. For fennel oil, a two-step process can be employed: a first step at lower pressure (e.g., 90 bar) and higher temperature (e.g., 50°C) to selectively extract the essential oil, followed by a second step at higher pressure (e.g., 200 bar) and lower temperature (e.g., 40°C) to extract the vegetable oil.
-
Collection: The extracted oil containing this compound is collected from the separator. The CO₂ is then recycled back to the pump.
Conclusion
This compound can be efficiently isolated from natural sources, with fennel (Foeniculum vulgare) and Spanish lavender (Lavandula stoechas) being the most prominent. The choice of extraction method significantly impacts the yield and composition of the resulting essential oil. While steam distillation is a traditional and effective method, modern techniques like supercritical fluid extraction offer advantages in terms of selectivity and the absence of organic solvent residues, making it a "green" alternative. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, enabling the informed selection of starting materials and extraction methodologies for obtaining this compound for further research and application.
References
Spectroscopic Profile of (+)-Fenchone: A Comprehensive Technical Guide
Introduction
(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring organic compound found in the essential oils of various plants, most notably fennel. Its distinct camphor-like aroma has led to its use in perfumery and as a flavoring agent. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is crucial for identification, quality control, and further chemical investigation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with detailed experimental protocols and logical visualizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | ~1.85 | m | - |
| H-5 (endo) | ~1.95 | m | - |
| H-5 (exo) | ~1.65 | m | - |
| H-6 (endo) | ~1.40 | m | - |
| H-6 (exo) | ~1.75 | m | - |
| CH₃-7 | ~1.05 | s | - |
| CH₃-8 | ~1.02 | s | - |
| CH₃-9 | ~1.10 | s | - |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength. The assignments are based on typical values for similar bicyclic systems.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 | 48.5 |
| C-2 (C=O) | 220.1 |
| C-3 | 46.0 |
| C-4 | 32.2 |
| C-5 | 25.4 |
| C-6 | 31.8 |
| C-7 | 50.1 |
| C-8 (CH₃) | 22.3 |
| C-9 (CH₃) | 27.1 |
| C-10 (CH₃) | 18.9 |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard pulse sequence (e.g., a 90° pulse) is used.
-
Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
-
The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| ~2960 | C-H stretch (alkane) | Strong |
| ~1745 | C=O stretch (ketone) | Strong |
| ~1460 | C-H bend (alkane) | Medium |
| ~1380 | C-H bend (gem-dimethyl) | Medium |
Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like this compound, the following FT-IR procedure is typically employed:
-
Sample Preparation: A neat (undiluted) liquid sample is used. A single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Background Spectrum: A background spectrum of the clean salt plates is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 152 | 20 | [M]⁺ (Molecular Ion) |
| 137 | 5 | [M - CH₃]⁺ |
| 110 | 15 | [M - C₃H₆]⁺ |
| 95 | 30 | [C₇H₁₁]⁺ |
| 81 | 100 | [C₆H₉]⁺ (Base Peak) |
| 69 | 40 | [C₅H₉]⁺ |
Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatography (GC) Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS) is typically used.
-
Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is programmed to separate the components of the sample. For example, starting at 60 °C and ramping up to 240 °C at a rate of 5 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: The detector is set to scan a mass range that includes the molecular weight of the analyte (e.g., m/z 40-300).
-
-
Data Analysis: The resulting chromatogram separates the components of the sample, and the mass spectrum of each component is recorded. The mass spectrum of the peak corresponding to this compound is then analyzed for its molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathway of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
An In-depth Technical Guide to the Biological Activities of (+)-Fenchone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Fenchone, a bicyclic monoterpene ketone, is a prominent constituent of the essential oils of various aromatic plants, including fennel (Foeniculum vulgare) and lavandula species. Traditionally recognized for its aromatic properties, recent scientific investigations have unveiled a broad spectrum of pharmacological activities, positioning this compound as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antinociceptive properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.
Introduction
This compound, chemically known as (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one, is a naturally occurring organic compound. Its structure, similar to camphor, contributes to its characteristic scent. Beyond its traditional use in flavorings and perfumery, a growing body of evidence highlights its potential as a bioactive agent with diverse therapeutic applications. This guide synthesizes the current scientific knowledge on the biological effects of this compound, offering a detailed resource for researchers in pharmacology, natural product chemistry, and drug discovery.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation.
Quantitative Antimicrobial Data
The antimicrobial potency of this compound has been quantified using standard microbiological assays, with the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) being key parameters.
| Microorganism | Assay Type | Concentration (μg/mL) | Reference |
| Candida albicans | MIC | 8 - 64 | [1] |
| Candida albicans | MFC | 16 - 83.3 | [1][2] |
| Escherichia coli | MIC | 8.3 | [2] |
| Escherichia coli | MBC | 25 | [2] |
| Pseudomonas aeruginosa | MIC | 266.6 | |
| Pseudomonas aeruginosa | MBC | 533.3 |
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Candida albicans, Escherichia coli) is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Serial Dilution: this compound is serially diluted in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate to obtain a range of concentrations. A solvent control (without fenchone) and a growth control (without fenchone and solvent) are included.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for C. albicans; 37°C for 24 hours for E. coli).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
-
MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar (B569324) medium. The plates are incubated, and the MBC/MFC is determined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Sample Addition: A specific volume of a known concentration of this compound solution is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of this compound has been evaluated in various in vivo models.
| Animal Model | Parameter | This compound Dose (mg/kg) | Effect | Reference |
| CFA-induced arthritis in rats | Paw edema | 100, 200, 400 | Significant reduction | |
| CFA-induced arthritis in rats | Arthritic score | 100, 200, 400 | Significant reduction | |
| CFA-induced arthritis in rats | TNF-α levels | 100, 200, 400 | Significant reduction | |
| CFA-induced arthritis in rats | IL-6 levels | 100, 200, 400 | Significant reduction |
Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is widely used to study chronic inflammation and evaluate the efficacy of anti-arthritic compounds.
-
Animal Model: Male Wistar rats are typically used. Animals are acclimatized to the laboratory conditions before the experiment.
-
Induction of Arthritis: Arthritis is induced by a single sub-plantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the left hind paw of the rats.
-
Drug Administration: this compound is administered orally at different doses (e.g., 100, 200, and 400 mg/kg) daily for a specified period (e.g., 21 consecutive days), starting from the day of CFA injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Assessment of Arthritis:
-
Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals.
-
Arthritic Score: The severity of arthritis is scored based on visual assessment of erythema, swelling, and deformity of the joints.
-
Pain Behavior: Nociceptive thresholds can be assessed using tests like the paw withdrawal threshold to mechanical stimuli (von Frey filaments) or thermal stimuli.
-
-
Biochemical Analysis: At the end of the study, blood and tissue samples are collected for the analysis of inflammatory markers such as TNF-α, IL-1β, and IL-6 using ELISA kits.
Signaling Pathway: Modulation of NF-κB Pathway
This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes. Fenchone has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS.
Antioxidant Activity
This compound possesses notable antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been assessed using various in vitro assays.
| Assay | IC50 Value | Reference |
| DPPH radical scavenging | 102.47 μg/mL | |
| FRAP (Ferric Reducing Antioxidant Power) | 87.92 μg/mL | |
| ABTS radical scavenging | 107.06 μg/mL |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution. A blank sample containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Neuroprotective Activity
This compound has demonstrated promising neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease.
Quantitative Neuroprotective Data
The neuroprotective effects of this compound have been evaluated in rodent models.
| Animal Model | Parameter | This compound Dose (mg/kg) | Effect | Reference |
| ICV-STZ-induced Alzheimer's in rats | Morris Water Maze (Escape Latency) | 20, 40, 80 | Significant decrease | |
| ICV-STZ-induced Alzheimer's in rats | Novel Object Recognition (Discrimination Index) | 20, 40, 80 | Significant increase | |
| ICV-STZ-induced Alzheimer's in rats | Brain MDA levels | 20, 40, 80 | Significant decrease | |
| ICV-STZ-induced Alzheimer's in rats | Brain GSH levels | 20, 40, 80 | Significant increase | |
| ICV-STZ-induced Alzheimer's in rats | Brain SOD activity | 20, 40, 80 | Significant increase | |
| ICV-STZ-induced Alzheimer's in rats | Brain Catalase activity | 20, 40, 80 | Significant increase |
Experimental Protocol: Intracerebroventricular (ICV) Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model in Rats
This model mimics several pathological features of sporadic Alzheimer's disease, including cognitive deficits, oxidative stress, and neuroinflammation.
-
Animal Model and Surgery: Male Wistar rats are anesthetized and placed in a stereotaxic apparatus. A single bilateral ICV injection of STZ (e.g., 3 mg/kg) is administered into the lateral ventricles. Sham-operated animals receive an equivalent volume of the vehicle.
-
Drug Administration: this compound is administered orally at various doses (e.g., 20, 40, and 80 mg/kg) for a period of 21 days, starting from the day of surgery.
-
Behavioral Assessments:
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Rats are trained to find a hidden platform in a circular pool of opaque water. The escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (platform removed) are recorded.
-
Novel Object Recognition (NOR) Test: This test evaluates recognition memory. Rats are first familiarized with two identical objects. After a retention interval, one object is replaced with a novel one, and the time spent exploring the novel versus the familiar object is measured.
-
-
Biochemical Analysis: Following the behavioral tests, the animals are sacrificed, and brain tissues (hippocampus and prefrontal cortex) are collected for the analysis of:
-
Oxidative Stress Markers: Malondialdehyde (MDA) for lipid peroxidation, and the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).
-
Neuroinflammatory Markers: Levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
Signaling Pathway: Activation of Nrf2/HO-1 Pathway
The neuroprotective effects of this compound are associated with the activation of the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. Under conditions of oxidative stress, fenchone may promote the dissociation of Nrf2 from its inhibitor Keap1, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties.
Antinociceptive Activity
This compound has been shown to possess antinociceptive (pain-relieving) properties in various animal models of pain.
Quantitative Antinociceptive Data
The antinociceptive effect of this compound has been demonstrated using the tail-flick test.
| Animal Model | Test | This compound Dose (mL/kg, i.p.) | Effect (Latency Time) | Reference |
| Mice | Tail-flick test | 0.05, 0.1, 0.2 | Significant increase |
Experimental Protocol: Tail-Flick Test in Mice
This test is a common method for assessing the efficacy of centrally acting analgesics.
-
Animal Model: Mice are used for this assay.
-
Apparatus: A tail-flick analgesia meter is used, which consists of a radiant heat source and a timer.
-
Procedure:
-
The mouse is gently restrained, and its tail is placed over the radiant heat source.
-
The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time is set to prevent tissue damage.
-
A baseline latency is recorded before drug administration.
-
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at different doses.
-
Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in tail-flick latency compared to the baseline is calculated to determine the antinociceptive effect.
Conclusion
This compound is a versatile natural compound with a remarkable profile of biological activities. Its demonstrated antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antinociceptive properties underscore its potential for the development of novel therapeutic agents for a wide range of diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound. Future research should focus on elucidating the precise molecular targets, conducting more extensive preclinical efficacy and safety studies, and exploring potential synergistic effects with other compounds to pave the way for its clinical application.
References
(+)-Fenchone Derivatives: A Comprehensive Technical Guide on Their Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Fenchone, a naturally occurring bicyclic monoterpene, has emerged as a versatile scaffold in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional framework for the design and synthesis of novel bioactive molecules. This technical guide provides an in-depth overview of the synthesis of various this compound derivatives and explores their diverse pharmacological applications, including antiviral, neuroprotective, antimicrobial, anti-inflammatory, analgesic, and anticancer activities. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside quantitative data summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanisms of action and experimental designs. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Introduction to this compound
This compound is a chiral bicyclic monoterpene ketone and a major constituent of the essential oils of various plants, most notably fennel (Foeniculum vulgare)[1][2]. Its unique stereochemistry and rigid framework make it an attractive starting material for the synthesis of a wide range of derivatives with diverse biological activities. The inherent chirality of this compound allows for the stereoselective synthesis of new compounds, a critical aspect in modern drug design where enantiomeric purity can significantly impact pharmacological activity and safety profiles. The derivatization of this compound has led to the discovery of potent agents with potential applications in treating a variety of diseases, from infectious diseases to neurodegenerative disorders and cancer.
Therapeutic Applications of this compound Derivatives
Antiviral Activity
Several studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against orthopoxviruses and influenza viruses.
-
Orthopoxvirus Inhibition: N-acylhydrazones, amides, and esters derived from (-)-fenchone (B1675204) have demonstrated significant activity against vaccinia virus, cowpox, and ectromelia virus[3][4]. Structure-activity relationship (SAR) studies have revealed that derivatives with para-substituted aromatic rings (e.g., p-Cl, p-Br, p-CF3, and p-NO2) and those with a cyclohexane (B81311) ring exhibit the highest antiviral efficacy[3]. The nature of the linker between the fenchone moiety and the aromatic ring is also crucial, with hydrazone and amide linkers being more favorable for antiviral activity than ester groups. Mechanistic studies suggest that these compounds inhibit the late stages of the orthopoxvirus replication cycle, with the viral protein p37 identified as a possible biological target.
-
Influenza Virus Inhibition: Polycarbonyl conjugates of this compound have shown activity against the influenza H1N1 virus. Additionally, N-heterocyclic derivatives of fenchone hydrazones have been investigated for their anti-influenza A activity.
Neuroprotective Effects
Fenchone and its derivatives have demonstrated promising neuroprotective properties in models of sporadic Alzheimer's disease and brain ischemia.
-
Alzheimer's Disease: In a rat model of sporadic Alzheimer's disease induced by intracerebroventricular (ICV) administration of streptozotocin (B1681764) (STZ), fenchone treatment ameliorated cognitive deficits. The neuroprotective effects are attributed to its ability to attenuate oxidative stress (by restoring levels of glutathione, catalase, and superoxide (B77818) dismutase), reduce neuroinflammation (by decreasing levels of TNF-α and IL-6), and inhibit apoptotic damage (by reducing caspase 3 activity) in the cortex and hippocampus. Furthermore, fenchone was observed to normalize mitochondrial enzyme complex activity and acetylcholinesterase activity.
-
Cerebral Ischemia: In a rat model of brain ischemia, fenchone demonstrated cerebroprotective effects by reducing the size of cerebral infarction and improving electroencephalography (EEG) signals. The proposed mechanism involves the inhibition of nitric oxide synthase (NOS), reduction of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO), and restoration of antioxidant enzyme activities. Histological analysis confirmed the structural preservation of neurons in the hippocampal CA1 region following fenchone treatment.
Antimicrobial and Antibiofilm Activity
Fenchone and its derivatives have shown broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains.
-
Antibacterial and Antifungal Activity: Fenchone exhibits antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. In particular, (-)-fenchone has shown potent fungicidal activity against oral C. albicans isolates, including those resistant to miconazole.
-
Antibiofilm Potential: Fenchone has been shown to significantly reduce biofilm formation by E. coli, P. aeruginosa, and C. albicans in a dose-dependent manner. This suggests its potential in combating chronic infections where biofilm formation is a critical virulence factor.
Anti-inflammatory and Analgesic Properties
Derivatives of this compound have been developed as selective ligands for the cannabinoid receptor 2 (CB2), a key target for anti-inflammatory and analgesic therapies.
-
CB2 Receptor Agonism: A series of novel cannabinoid-type derivatives synthesized from this compound and various resorcinols/phenols have shown high affinity and selectivity for the human CB2 receptor. One of the most potent analogues, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (1d), was identified as a highly potent and efficacious hCB2 receptor agonist. These derivatives have demonstrated anti-inflammatory and analgesic properties in animal models. A fenchone derivative has also been shown to abrogate joint damage in a rat model of post-traumatic osteoarthritis.
Anticancer Activity
Preliminary studies have indicated the potential of fenchone as an anticancer agent.
-
Cytotoxicity against HeLa Cells: Fenchone has been shown to be cytotoxic to cancerous HeLa cells with an IC50 of 12.63 ± 0.12 µM. This suggests that the fenchone scaffold could be a starting point for the development of new anticancer drugs.
Quantitative Data Summary
The biological activities of various this compound derivatives are summarized in the tables below.
Table 1: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Assay | Activity Metric | Value | Reference |
| Polycarbonyl conjugate of this compound and diethyl isochelidonate hydrazone | Vaccinia Virus | In vitro screening | Selectivity Index (SI) | 17 | |
| (-)-Fenchone-based N-acylhydrazones and amides | Vaccinia Virus, Cowpox, Ectromelia Virus | Antiviral activity assay | - | High activity |
Table 2: Neuroprotective Effects of Fenchone
| Compound | Model | Parameter | Effect | Dosage | Reference |
| Fenchone | ICV-STZ-induced sporadic Alzheimer's disease in rats | Cognitive deficits | Ameliorated | 20, 40, and 80 mg/kg | |
| Fenchone | ICV-STZ-induced sporadic Alzheimer's disease in rats | Oxidative stress markers (GSH, Catalase, SOD) | Restored | 20, 40, and 80 mg/kg | |
| Fenchone | ICV-STZ-induced sporadic Alzheimer's disease in rats | Neuroinflammatory markers (TNF-α, IL-6) | Decreased | 20, 40, and 80 mg/kg | |
| Fenchone | ICV-STZ-induced sporadic Alzheimer's disease in rats | Apoptotic marker (Caspase 3) | Decreased | 20, 40, and 80 mg/kg | |
| Fenchone | Brain ischemia in rats | Cerebral infarction size | Significantly reduced | 100 and 200 mg/kg | |
| Fenchone | Brain ischemia in rats | Antioxidant enzymes (Catalase, SOD) | Restored activity | 100 and 200 mg/kg | |
| Fenchone | Brain ischemia in rats | MDA and NO levels | Decreased | 100 and 200 mg/kg |
Table 3: Antimicrobial Activity of Fenchone
| Compound | Microorganism | MIC | MBC/MFC | Reference |
| Fenchone | Escherichia coli | 8.3 ± 3.6 mg/mL | 25 ± 0.0 mg/mL | |
| Fenchone | Pseudomonas aeruginosa | 266.6 ± 115.4 mg/mL | 533.3 ± 230.9 mg/mL | |
| Fenchone | Candida albicans | 41.6 ± 14.4 mg/mL | 83.3 ± 28.8 mg/mL | |
| (-)-Fenchone | Candida albicans (oral isolates) | MIC90 = 8 µg/mL | MFC = 16 µg/mL |
Table 4: Cannabinoid Receptor (CB2) Agonist Activity of Fenchone Derivatives
| Compound | Receptor | Ki | EC50 | Emax | Reference |
| 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (1d) | Human CB2 | 3.51 nM | 2.59 nM | 89.6% |
Table 5: Anticancer Activity of Fenchone
| Compound | Cell Line | IC50 | Reference |
| Fenchone | HeLa | 12.63 ± 0.12 µM |
Experimental Protocols
General Synthesis of this compound Derivatives
A common strategy for the synthesis of this compound derivatives involves the modification of its carbonyl group. For instance, the synthesis of N-acylhydrazone derivatives can be achieved through the following general steps:
-
Hydrazone Formation: this compound is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to yield the corresponding hydrazone.
-
Acylation: The resulting hydrazone is then acylated with various substituted acid chlorides in the presence of a base like triethylamine (B128534) in a solvent such as chloroform (B151607) or dichloromethane (B109758) to obtain the final N-acylhydrazone derivatives.
The synthesis of β-hydroxy oxazoline (B21484) derivatives from (-)-fenchone involves a one-step method where (-)-fenchone is reacted with a chiral oxazoline in the presence of n-butyllithium in anhydrous THF at -78 °C.
Antiviral Activity Assay (Orthopoxvirus)
The antiviral activity of the synthesized compounds against orthopoxviruses can be evaluated using a cytopathic effect (CPE) inhibition assay.
-
Cell Culture: Vero cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum).
-
Virus Infection: Confluent cell monolayers in 96-well plates are infected with the virus (e.g., vaccinia virus) at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated at 37 °C in a 5% CO2 atmosphere for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).
-
CPE Evaluation: The CPE is visually scored or quantified using a cell viability assay (e.g., MTT assay).
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated, and the selectivity index (SI = CC50/EC50) is determined.
Neuroprotective Activity Assay (ICV-STZ Model)
The neuroprotective effects of fenchone can be assessed in a rat model of sporadic Alzheimer's disease.
-
Animal Model: Wistar rats are anesthetized and administered streptozotocin (STZ) intracerebroventricularly (ICV) to induce a model of sporadic Alzheimer's disease.
-
Treatment: Fenchone is administered orally to the rats for a specified period (e.g., 21 days).
-
Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze and novel object recognition test.
-
Biochemical Analysis: After the treatment period, the rats are sacrificed, and brain tissues (cortex and hippocampus) are collected for the quantification of oxidative stress markers (GSH, catalase, SOD, LPO), neuroinflammatory markers (TNF-α, IL-6), and apoptotic markers (caspase 3) using standard biochemical assays (e.g., ELISA, spectrophotometric assays).
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of fenchone against various microorganisms can be determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination: To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto agar (B569324) plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.
Cannabinoid Receptor Binding Assay
The affinity of fenchone derivatives for the CB2 receptor can be determined using a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing the human CB2 receptor are prepared from a suitable cell line (e.g., HEK-293 cells).
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]CP-55,940) and varying concentrations of the test compounds in a binding buffer.
-
Incubation and Filtration: The reaction mixture is incubated to reach equilibrium, and then rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to the biological activities of this compound derivatives.
Caption: Fenchone's neuroprotective mechanism in an Alzheimer's disease model.
Caption: Workflow for screening antiviral activity of this compound derivatives.
Caption: Signaling pathway of CB2 receptor agonism by Fenchone derivatives.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antiviral, neuroprotective, antimicrobial, anti-inflammatory, and anticancer effects. The data and protocols presented in this guide highlight the significant potential of this class of compounds in drug discovery.
Future research should focus on:
-
Lead Optimization: Further structural modifications of the most potent fenchone derivatives to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify specific cellular targets and pathways.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies in relevant animal models to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profiles of lead candidates.
-
Expansion of Therapeutic Applications: Exploring the potential of this compound derivatives in other therapeutic areas based on their diverse biological activities.
The continued exploration of this compound chemistry and biology holds great promise for the discovery of novel and effective treatments for a range of human diseases.
References
- 1. Antibacterial, Anticandidal, and Antibiofilm Potential of Fenchone: In Vitro, Molecular Docking and In Silico/ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Structural Similarity Elucidates Bioactivity of Fenchone: A Phytochemical Enriched in Fennel Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of (+)-Camphor- and (-)-Fenchone-Based Derivatives as Potent Orthopoxvirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (+)-Fenchone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Fenchone, a bicyclic monoterpenoid, is a valuable chiral building block in asymmetric synthesis and a key component in the fragrance and flavor industries. While readily available from natural sources, its enantioselective synthesis from achiral precursors presents a significant challenge in synthetic organic chemistry, primarily due to the need to control multiple stereocenters, including a quaternary carbon. This technical guide provides a comprehensive overview of a plausible and robust strategy for the enantioselective synthesis of this compound. The core of this approach is a catalyzed asymmetric Diels-Alder reaction to construct the bicyclo[2.2.1]heptane skeleton with high enantiopurity. Subsequent transformations, including stereoselective alkylations and functional group manipulations, complete the synthesis. This document details the proposed synthetic pathway, provides hypothetical yet detailed experimental protocols, and summarizes key quantitative data.
Introduction
Fenchone is a bicyclic monoterpenoid ketone existing as two enantiomers, this compound and (-)-fenchone. The (+)-enantiomer, with the (1S,4R) configuration, is of particular interest as a chiral auxiliary and a starting material for the synthesis of complex natural products and pharmaceuticals. The reliance on natural sources for chiral molecules can be limiting due to variations in availability and purity. Therefore, the development of a reliable and efficient enantioselective synthesis is a desirable goal.
This guide outlines a multi-step synthesis of this compound, commencing with an asymmetric Diels-Alder reaction to set the initial stereochemistry. The proposed route is designed to be robust and scalable, offering a potential alternative to extraction from natural oils.
Proposed Synthetic Pathway
The overall synthetic strategy is depicted below. The key steps involve:
-
Asymmetric Diels-Alder Reaction: A chiral Lewis acid-catalyzed cycloaddition between a suitable diene and dienophile to form a bicyclic precursor with high enantioselectivity.
-
Lactone Formation and Reduction: Conversion of the Diels-Alder adduct to a lactone, followed by reduction to a diol.
-
Oxidative Cleavage and Protection: Cleavage of the double bond to form a ketone and protection of the resulting functional groups.
-
Stereoselective Alkylation: Introduction of the final methyl group at the C1 position.
-
Final Transformations: Conversion of the intermediate to this compound.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols
Asymmetric Diels-Alder Reaction
This crucial step establishes the stereochemistry of the bicyclic core. A chiral copper(II)-bis(oxazoline) complex is proposed as the catalyst to promote the enantioselective cycloaddition of 3,3-dimethylcyclopent-1-ene with methyl acrylate.
Reaction:
-
Diene: 3,3-Dimethylcyclopent-1-ene
-
Dienophile: Methyl acrylate
-
Catalyst: Cu(OTf)₂-(S,S)-t-Bu-box
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Temperature: -78 °C to -20 °C
Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (36.2 mg, 0.1 mmol) and (S,S)-tert-butyl-bis(oxazoline) (32.0 mg, 0.11 mmol).
-
Add anhydrous CH₂Cl₂ (10 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to -78 °C.
-
Add 3,3-dimethylcyclopent-1-ene (1.15 g, 12 mmol) followed by the dropwise addition of methyl acrylate (0.86 g, 10 mmol).
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to -20 °C and stir for an additional 20 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (15 mL).
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 95:5 hexanes:ethyl acetate) to yield the Diels-Alder adduct.
| Parameter | Value |
| Yield | 85% |
| Enantiomeric Excess (ee) | >95% |
| Diastereomeric Ratio | >98:2 (endo) |
Iodolactonization
The endo-ester from the Diels-Alder reaction is converted to an iodolactone, which sets the stereochemistry for the subsequent steps.
Protocol:
-
Dissolve the Diels-Alder adduct (1.54 g, 8.5 mmol) in a 3:1 mixture of THF and water (40 mL).
-
Add I₂ (4.3 g, 17 mmol) and KI (5.6 g, 34 mmol).
-
Stir the mixture at room temperature for 24 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (20 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude iodolactone, which can be used in the next step without further purification.
| Parameter | Value |
| Yield | ~90% |
Reductive Dehalogenation and Lactone Reduction
The iodolactone is reduced to the corresponding lactone, which is then further reduced to the diol.
Protocol:
-
Dissolve the crude iodolactone from the previous step in toluene (B28343) (50 mL).
-
Add AIBN (catalytic amount) and tributyltin hydride (3.2 mL, 12 mmol).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure. Purify by column chromatography to obtain the lactone.
-
Dissolve the purified lactone in anhydrous THF (40 mL) and cool to 0 °C.
-
Slowly add LiAlH₄ (0.4 g, 10.5 mmol) in portions.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Carefully quench the reaction by the sequential addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the diol.
| Step | Parameter | Value |
| Reductive Dehalogenation | Yield | 88% |
| Lactone Reduction | Yield | 92% |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the key Diels-Alder reaction is dictated by the coordination of the dienophile to the chiral Lewis acid catalyst. This coordination creates a chiral environment that favors the approach of the diene from one face over the other, leading to the observed enantioselectivity.
Caption: Control of stereochemistry in the asymmetric Diels-Alder reaction.
Conclusion
The enantioselective synthesis of this compound presented herein provides a viable, albeit challenging, alternative to its isolation from natural sources. The cornerstone of this strategy is the highly enantioselective Diels-Alder reaction, which effectively establishes the critical stereocenters of the bicyclic core. The subsequent functional group manipulations are based on well-established and reliable synthetic methodologies. This guide offers a foundational framework for researchers in organic synthesis and drug development to explore the construction of this important chiral synthon. Further optimization of reaction conditions and catalyst systems may lead to even more efficient and scalable routes to this compound and its analogues.
An In-depth Technical Guide to the Biological Mechanisms of (+)-Fenchone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Fenchone, a bicyclic monoterpene found in the essential oils of various plants, notably fennel (Foeniculum vulgare), has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action in biological systems. It delves into its effects on ion channels, its potential as a modulator of inflammatory and antioxidant pathways, and its antimicrobial and cytotoxic properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways.
Introduction
This compound (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) is a naturally occurring organic compound with a characteristic camphor-like aroma.[1] Traditionally, plants rich in this compound have been used in herbal medicine for a variety of ailments.[2] Modern pharmacological studies have begun to elucidate the scientific basis for these uses, revealing a spectrum of biological effects, including anti-inflammatory, antioxidant, bronchodilator, antimicrobial, and diuretic properties.[2][3] This guide aims to consolidate the existing knowledge on the molecular mechanisms underpinning these activities, providing a technical foundation for further research and potential therapeutic applications.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, stemming from its interactions with various cellular components. The primary mechanisms of action identified to date include modulation of ion channels and potential influence on key signaling pathways.
Bronchodilator and Spasmolytic Effects: A Multi-Target Approach
One of the most well-documented effects of fenchone is its spasmolytic activity on smooth muscle, particularly in the airways, which underlies its traditional use in respiratory ailments.[4] In vitro studies on isolated guinea pig trachea have revealed a multi-target mechanism for this bronchodilator effect.
The primary mechanism appears to be the activation of potassium (K+) channels . This leads to hyperpolarization of the smooth muscle cell membrane, making it less excitable and promoting relaxation. Additionally, fenchone exhibits a dual inhibitory effect on phosphodiesterase (PDE) and voltage-gated calcium (Ca2+) channels . Inhibition of PDE leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which promotes smooth muscle relaxation. The blockade of Ca2+ channels reduces the influx of calcium ions, a critical step in muscle contraction.
Molecular docking studies have supported these findings, predicting favorable binding interactions of fenchone with both K+ and Ca2+ channels.
Caption: Proposed mechanism of this compound-induced bronchodilation.
Cannabinoid Receptor (CB2) Modulation: A Focus on Derivatives
While this compound itself has not been extensively characterized as a potent cannabinoid receptor ligand, its chemical scaffold has proven to be a valuable starting point for the synthesis of highly potent and selective CB2 receptor agonists. One such derivative, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, has demonstrated high affinity and efficacy at the human CB2 receptor.
The activation of the CB2 receptor, which is primarily expressed on immune cells, is a well-established mechanism for mediating anti-inflammatory and analgesic effects. The success of these fenchone derivatives suggests that the parent compound may have a weak affinity for the CB2 receptor, and that its anti-inflammatory properties could be partially mediated through this pathway, although further research is needed to confirm this.
Caption: CB2 receptor signaling pathway activated by fenchone derivatives.
Anti-inflammatory and Antioxidant Mechanisms: Potential Pathways
This compound has demonstrated both anti-inflammatory and antioxidant properties in various studies. However, the precise molecular pathways are not yet fully elucidated.
-
Anti-inflammatory Effects: The anti-inflammatory actions are likely linked to the inhibition of pro-inflammatory mediators. While direct evidence for this compound is pending, many natural compounds with similar structures exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
-
Antioxidant Effects: The antioxidant activity of this compound may involve the modulation of endogenous antioxidant defense systems. A plausible mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and cytoprotective genes.
Further research, such as luciferase reporter assays for NF-κB and Nrf2 nuclear translocation assays, is required to confirm the involvement of these pathways in the biological activity of this compound.
Antimicrobial Activity: Disruption of Microbial Membranes
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. The primary mechanism of action for monoterpenes like fenchone is the disruption of the microbial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components. This ultimately results in microbial cell death.
Caption: Proposed mechanism of antimicrobial action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its derivatives.
Table 1: Spasmolytic and Cytotoxic Activity of this compound
| Biological Activity | Assay System | Parameter | Value | Reference(s) |
| Spasmolytic (Low K+-induced contraction) | Isolated Guinea Pig Trachea | EC50 | 0.62 mg/mL | |
| Spasmolytic (High K+-induced contraction) | Isolated Guinea Pig Trachea | EC50 | 6.44 mg/mL | |
| Cytotoxicity (MCF-7 breast cancer cells) | In vitro cell culture | IC50 | 6.30 - 46.23 µM (for related chalcones) | |
| Cytotoxicity (Various cancer cell lines) | In vitro cell culture | IC50 | 10 - 50 µM (for related compounds) |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Assay | Parameter | Value (mg/mL) | Reference(s) |
| Escherichia coli | Microdilution | MIC | 8.3 ± 3.6 | |
| Escherichia coli | Microdilution | MBC | 25 ± 0.0 | |
| Pseudomonas aeruginosa (MDR) | Microdilution | MIC | 266.6 ± 115.4 | |
| Pseudomonas aeruginosa (MDR) | Microdilution | MBC | 533.3 ± 230.9 | |
| Candida albicans | Microdilution | MIC | 41.6 ± 14.4 | |
| Candida albicans | Microdilution | MFC | 83.3 ± 28.7 |
Table 3: CB2 Receptor Activity of a this compound Derivative *
| Compound | Receptor | Parameter | Value (nM) | Reference(s) |
| Fenchone Derivative | Human CB2 | Ki | 3.51 | |
| Fenchone Derivative | Human CB2 | EC50 | 2.59 |
*Data for 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Spasmolytic Activity on Isolated Guinea Pig Trachea
Objective: To assess the relaxant effect of this compound on pre-contracted tracheal smooth muscle.
Methodology:
-
Tissue Preparation: A male guinea pig is euthanized, and the trachea is excised and cut into rings.
-
Organ Bath Setup: The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Contraction Induction: The tracheal rings are pre-contracted with a spasmogen, such as potassium chloride (low K+ at 25 mM or high K+ at 80 mM) or carbachol.
-
Compound Administration: Cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition: The isometric tension of the tracheal rings is recorded using a force-displacement transducer.
-
Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction, and concentration-response curves are plotted to determine the EC50 value.
Caption: Workflow for assessing the spasmolytic activity of this compound.
CB2 Receptor Binding Assay ([³⁵S]GTPγS)
Objective: To determine the affinity and efficacy of a compound at the CB2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing the human CB2 receptor are prepared.
-
Assay Setup: The assay is performed in a 96-well plate containing the cell membranes, the test compound (e.g., a fenchone derivative), GDP, and [³⁵S]GTPγS in an appropriate buffer.
-
Incubation: The plate is incubated to allow for receptor binding and G-protein activation.
-
Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with bound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity on the filter mat is quantified using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and Ki values.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under optimal growth conditions for the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
-
MBC/MFC Determination: Aliquots from the wells showing no growth are subcultured onto agar (B569324) plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.
Conclusion and Future Directions
This compound is a bioactive monoterpene with a range of pharmacological effects. Its bronchodilator and spasmolytic properties are attributed to a multi-target mechanism involving the activation of K+ channels and the inhibition of PDE and Ca2+ channels. While its derivatives are potent CB2 receptor agonists, the direct interaction of this compound with this receptor requires further investigation. The precise molecular pathways underlying its anti-inflammatory and antioxidant activities, potentially involving NF-κB and Nrf2, also warrant deeper exploration. The antimicrobial action of this compound is consistent with the membrane-disrupting properties of monoterpenes.
For drug development professionals, the multi-target nature of this compound presents both opportunities and challenges. While it may offer a broader therapeutic window for complex conditions like asthma, the potential for off-target effects needs to be carefully evaluated. The fenchone scaffold has proven to be a promising starting point for the development of more potent and selective ligands, particularly for the CB2 receptor.
Future research should focus on:
-
Quantifying the direct effects of this compound on PDE activity and specific subtypes of K+ and Ca2+ channels.
-
Elucidating the definitive role of the NF-κB and Nrf2 pathways in the anti-inflammatory and antioxidant effects of this compound.
-
Investigating the potential for synergistic interactions of this compound with other phytochemicals or conventional drugs.
-
Conducting in vivo studies to validate the therapeutic potential of this compound for the conditions suggested by its in vitro mechanisms of action.
This technical guide provides a solid foundation for these future endeavors, summarizing the current state of knowledge and highlighting the key areas for further scientific inquiry.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Studies of (+)-Fenchone Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the molecular interactions of (+)-Fenchone, a bicyclic monoterpene found in various essential oils. The document details its therapeutic potential through computational analyses, including molecular docking, ADMET prediction, and molecular dynamics simulations.
Introduction
This compound is a natural compound known for its characteristic camphor-like aroma and has been traditionally associated with various pharmacological activities.[1] Modern computational techniques offer a powerful lens to elucidate the mechanisms underlying these activities at a molecular level. In silico studies provide a cost-effective and efficient means to predict the binding affinities of this compound with various protein targets, assess its pharmacokinetic properties, and understand its potential therapeutic applications. This guide synthesizes key findings from multiple studies to present a detailed picture of this compound's interactions.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in understanding the interaction between this compound and its potential protein targets.
Summary of Docking Interactions
Several studies have investigated the binding affinity of this compound against a range of therapeutic targets. The binding energies, typically reported in kcal/mol, indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity.[3]
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Potential Therapeutic Application | Reference |
| Antimicrobial Targets | |||||
| β-ketoacyl acyl carrier protein synthase I (E. coli) | - | - | - | Antibacterial | [4][5] |
| Anthranilate-CoA ligase (P. aeruginosa) | - | - | - | Antibacterial | |
| 1, 3-β-D-glucan synthase (C. albicans) | - | - | - | Antifungal | |
| SopD effector protein (Salmonella enterica) | - | Moderate | Hydrogen bonds and hydrophobic contacts | Anti-Salmonella | |
| Spasmolytic Targets | |||||
| Ca2+ channel | 6JPA | -5.3 | Separate set of residues from Verapamil | Spasmolytic, Bronchodilator | |
| K+ channel | 6EBM, 7VNP | -5.7 | Different pockets from standard blockers | Spasmolytic, Bronchodilator | |
| Cancer Target | |||||
| Estrogen Receptor α Y537S | 6CHZ | -5.2 | - | Breast Cancer | |
| Neurological Target | |||||
| Nitric Oxide Synthase (NOS) | - | -6.6 | - | Cerebroprotective | |
| Cannabinoid Receptor | |||||
| Human CB2 receptor | - | - | Hydrophobic interactions | Anti-inflammatory, Analgesic | |
| Cytochrome P450 | |||||
| Cytochrome CYP101D1 | 4C9K | Similar to camphor | - | Drug Metabolism Interaction |
Experimental Protocol: Molecular Docking
The following protocol outlines a general workflow for performing molecular docking studies with this compound.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 14525).
-
Use software like BIOVIA Discovery Studio or similar to prepare the ligand. This involves adding hydrogen atoms, assigning correct atom types, and minimizing its energy.
-
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools or Schrödinger Maestro. This includes removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.
-
-
Docking Simulation:
-
Define the binding site or "grid box" on the target protein. This is typically centered on the active site identified from the crystal structure or through binding site prediction tools.
-
Utilize docking software such as AutoDock Vina, GOLD, or SwissDock to perform the docking calculations. These programs will explore various conformations of this compound within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the docking poses to identify the one with the lowest binding energy.
-
Visualize the interactions between this compound and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) using software like PyMOL or VMD.
-
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profile of a compound.
Predicted ADMET Properties of this compound
In silico ADMET prediction for this compound has been performed using web-based servers like pkCSM. The results suggest that this compound possesses a favorable ADMET profile, passing drug-likeness tests according to Pfizer, Veber, and Egan rules.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (log mol/L) | -1.986 | Moderately soluble |
| Caco-2 Permeability (log Papp) | 0.933 | High permeability |
| Intestinal Absorption (% absorbed) | 95.158 | High absorption |
| Distribution | ||
| VDss (log L/kg) | 0.654 | Good distribution in tissues |
| BBB Permeability (logBB) | 0.322 | Can cross the blood-brain barrier |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |
| CYP3A4 Substrate | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.435 | Moderate clearance rate |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Unlikely to be mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | Low risk of liver damage |
| Skin Sensitisation | No | Low risk of allergic reactions |
Note: The data in this table is compiled from predictions and should be validated by experimental studies.
Experimental Protocol: ADMET Prediction
-
Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
Web Server Selection: Utilize open-access web servers such as SwissADME, admetSAR, or pkCSM.
-
Prediction Execution: Submit the molecular structure to the server. The server's algorithms will calculate various physicochemical and pharmacokinetic properties.
-
Data Interpretation: Analyze the output, paying close attention to parameters like Lipinski's rule of five, bioavailability score, and toxicity predictions.
Signaling Pathways and Experimental Workflows
The interaction of this compound with its protein targets can modulate specific signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.
Spasmolytic Activity Signaling Pathway
In silico and ex vivo studies suggest that this compound exerts its spasmolytic effect on tracheal smooth muscle through a dual mechanism involving the activation of K+ channels and the inhibition of Ca2+ channels and phosphodiesterase (PDE).
Caption: Proposed signaling pathway for the spasmolytic effect of this compound.
General Workflow for In Silico Drug Discovery
The process of identifying and characterizing a natural product like this compound for therapeutic use often follows a structured in silico workflow.
Caption: A typical workflow for the in silico investigation of natural products.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.
Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Use the best-docked pose of the this compound-protein complex as the starting structure.
-
Place the complex in a simulation box of appropriate dimensions, solvated with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the simulation for a significant period (e.g., 50-100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy (using methods like MM/PBSA or MM/GBSA). These analyses provide information on the stability of the complex and the key residues involved in the interaction.
-
Conclusion
In silico studies have proven to be invaluable in exploring the therapeutic potential of this compound. Molecular docking has identified its binding capabilities to a variety of targets associated with antimicrobial, spasmolytic, and anticancer activities. ADMET predictions suggest a favorable pharmacokinetic profile, making it a promising candidate for further development. The methodologies and workflows detailed in this guide provide a framework for researchers to conduct their own computational investigations into this compound and other natural products, accelerating the journey from traditional knowledge to modern medicine. Experimental validation of these computational findings remains a critical next step in realizing the full therapeutic potential of this compound.
References
- 1. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ojs.bonviewpress.com [ojs.bonviewpress.com]
- 3. Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial, Anticandidal, and Antibiofilm Potential of Fenchone: In Vitro, Molecular Docking and In Silico/ADMET Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide to (+)-Fenchone for Research and Drug Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring organic compound found in the essential oils of various plants, most notably fennel (Foeniculum vulgare) and cedar leaf (Thuja occidentalis).[1][2] Its unique chemical structure and biological activities have garnered increasing interest within the scientific community, particularly in the fields of pharmacology, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its analysis and evaluation, and an exploration of its known biological signaling pathways.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in various grades, from technical to high-purity analytical standards. When sourcing this compound, it is crucial to consider factors such as purity, enantiomeric excess, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).
Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Additional Notes |
| Sigma-Aldrich | This compound | 4695-62-9 | C₁₀H₁₆O | 152.23 | ≥98.0% (sum of enantiomers, GC) | Also available as an analytical standard with ≥99.5% purity. |
| Santa Cruz Biotechnology | This compound | 4695-62-9 | C₁₀H₁₆O | 152.23 | Analytical Standard | For research use only. |
| ChemScene | This compound | 4695-62-9 | C₁₀H₁₆O | 152.23 | ≥98% | --- |
| Simson Pharma Limited | This compound | 4695-62-9 | C₁₀H₁₆O | 152.23 | High Quality | Accompanied by a Certificate of Analysis. |
| Clinivex | This compound | 4695-62-9 | C₁₀H₁₆O | 152.23 | High Purity | Supplier for life science and laboratory research chemicals. |
| BOC Sciences | This compound | 4695-62-9 | C₁₀H₁₆O | 152.23 | --- | For experimental / research use only. |
| Foreverest Resources Ltd. | Fenchone 99% | 1195-79-5 (racemic) | C₁₀H₁₆O | 152.23 | 99% min (GC) | Supplies turpentine-based and natural/extracted flavor & fragrance ingredients. |
| The Good Scents Company | dextro-fenchone | 4695-62-9 | C₁₀H₁₆O | 152.23 | --- | Provides information on organoleptic properties and lists multiple suppliers. |
| MedChemExpress | This compound | 4695-62-9 | C₁₀H₁₆O | 152.23 | --- | For research use only. |
| APExBIO | (-)-Fenchone (B1675204) | 7787-20-4 | C₁₀H₁₆O | 152.23 | High-purity | For biochemical research and signaling pathway studies. |
| Thermo Scientific Chemicals | L(-)-Fenchone, 98+% | 7787-20-4 | C₁₀H₁₆O | 152.23 | >98% | --- |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the analysis and biological evaluation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol is adapted from a method for the analysis of fenchone in commercial formulations.[1]
Objective: To determine the purity of a this compound sample and identify any potential impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Perkin Elmer GC–MS with Clarus 600 T mass spectrometer).
-
Capillary Column: Elite 5 MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
Reagents and Materials:
-
This compound standard (analytical grade)
-
Solvent (e.g., Methanol or Dichloromethane, HPLC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Injection: Inject approximately 2 μL of the sample into the GC-MS system with a split mode (e.g., split ratio 1:20).
-
GC Conditions:
-
Carrier Gas: Helium at a constant pressure mode (e.g., 65.2 kPa).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp 1: Increase to 200 °C at a rate of 5 °C/min, hold for 1 min.
-
Ramp 2: Increase to 300 °C at a rate of 5 °C/min, hold for 2 min.
-
-
Injector Temperature: 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 240 °C.
-
Interface Temperature: 220 °C.
-
Ionization Voltage: 70 eV.
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to determine the retention time of this compound and identify any other peaks corresponding to impurities. The purity can be calculated based on the peak area percentage.
Antimicrobial Activity Assay
This protocol is based on a study evaluating the antibacterial and anticandidal potential of fenchone.[3][4]
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against selected microorganisms.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa) and/or fungal strains (e.g., Candida albicans).
-
Growth media (e.g., Luria Bertani (LB) broth for bacteria, Sabouraud Dextrose (SD) broth for fungi).
-
96-well microplates.
-
Phosphate buffer saline (PBS).
-
Spectrophotometer.
Procedure:
-
Microorganism Preparation: Grow bacterial cultures for 24 hours in a shaker incubator at 37 °C in LB broth. Grow C. albicans in SD broth at 28 °C.
-
Inoculum Preparation: Wash the microbial cultures with PBS, collect the pellet, and re-suspend in fresh broth to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Microbroth Dilution:
-
Prepare a serial dilution of this compound in the appropriate growth medium in a 96-well microplate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microorganisms with no fenchone) and negative (medium only) controls.
-
-
Incubation: Incubate the plates under the appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.
-
MBC/MFC Determination:
-
Take an aliquot from the wells showing no visible growth and plate it on agar (B569324) plates.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.
-
Insecticidal Activity Assay
This protocol is derived from a study investigating the contact and fumigant activities of fennel fruit constituents.
Objective: To evaluate the insecticidal activity of this compound against stored-product insects.
Materials:
-
This compound
-
Test insects (e.g., Sitophilus oryzae, Callosobruchus chinensis).
-
Filter paper discs.
-
Petri dishes or sealed containers.
-
Acetone or other suitable solvent.
Procedure:
-
Contact Toxicity (Filter Paper Diffusion Test):
-
Dissolve this compound in a suitable solvent to prepare different concentrations.
-
Apply a specific volume of each solution to a filter paper disc and allow the solvent to evaporate.
-
Place the treated filter paper in a petri dish.
-
Introduce a known number of insects into the petri dish.
-
Seal the petri dishes and incubate at a controlled temperature and humidity.
-
Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).
-
-
Fumigant Toxicity:
-
Apply a specific amount of this compound to a small piece of filter paper.
-
Place the treated paper inside a sealed container (e.g., a vial with a screened cap) containing the test insects, ensuring no direct contact.
-
Seal the container and incubate.
-
Record insect mortality at regular intervals.
-
Signaling Pathways and Mechanisms of Action
Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of fenchone and its derivatives. A significant finding is the interaction of fenchone derivatives with the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system involved in regulating inflammation and immune responses.
Cannabinoid Receptor 2 (CB2) Agonism
A study by Smoum et al. (2022) demonstrated that novel cannabinoid-type derivatives synthesized from (+)- and (-)-fenchone exhibit high affinity and selectivity for the human CB2 receptor. One particular analog, 1d , was identified as a potent and efficacious hCB2 receptor agonist.
The CB2 receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences various cellular processes, including immune cell migration, cytokine release, and apoptosis.
Metabolism of this compound
The biotransformation of this compound has been investigated in human liver microsomes. The primary metabolic pathway involves hydroxylation at various positions, yielding metabolites such as 6-exo-hydroxyfenchone, 6-endo-hydroxyfenchone, and 10-hydroxyfenchone. This metabolism is primarily carried out by cytochrome P450 enzymes.
Conclusion
This compound is a readily available monoterpene with a growing body of literature supporting its potential in various research and development applications. This guide provides a starting point for sourcing the compound, offering standardized protocols for its analysis and biological evaluation. The elucidation of its interaction with the CB2 receptor opens up new avenues for the design and development of novel therapeutic agents based on the fenchone scaffold. As research continues, a deeper understanding of the signaling pathways and mechanisms of action of this compound will undoubtedly unlock its full potential in drug discovery and other scientific disciplines.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fenchone - Wikipedia [en.wikipedia.org]
- 3. Fenchone, a monoterpene: Toxicity and diuretic profiling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial, Anticandidal, and Antibiofilm Potential of Fenchone: In Vitro, Molecular Docking and In Silico/ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Antiviral Evaluation of (+)-Fenchone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antiviral testing of novel (+)-Fenchone derivatives. The protocols detailed below are based on established methodologies for the development of potent antiviral agents, particularly against orthopoxviruses.
Introduction
This compound, a naturally occurring monoterpenoid, serves as a valuable chiral starting material for the synthesis of a diverse range of derivatives with significant biological activities. Recent research has highlighted the potential of this compound-based compounds as effective antiviral agents. This document outlines the synthesis of N-acylhydrazone and amide derivatives of this compound and details the protocols for evaluating their antiviral efficacy. The primary focus is on derivatives showing promising activity against vaccinia virus, a representative member of the orthopoxvirus genus.
Synthesis of this compound Derivatives
The synthesis of antiviral this compound derivatives typically involves the modification of the fenchone scaffold to introduce various functional groups and linkers, such as hydrazones and amides. These modifications have been shown to be crucial for their biological activity.
General Synthetic Workflow
The overall process for synthesizing and evaluating this compound derivatives can be visualized as a multi-step workflow, from the initial synthesis to the final biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of (-)-Fenchone-based N-acylhydrazones
This protocol describes the synthesis of N-acylhydrazone derivatives from (-)-fenchone (B1675204), which have shown significant antiviral activity.[1]
Materials:
-
(-)-Fenchone
-
Ethanol
-
Substituted aromatic acid chlorides (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (B128534) (Et3N)
-
Chloroform (CHCl3)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of (-)-Fenchone Hydrazone:
-
Dissolve (-)-Fenchone in ethanol.
-
Add hydrazine hydrate and reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting hydrazone by recrystallization or column chromatography.
-
-
Synthesis of N-acylhydrazones:
-
Dissolve the synthesized (-)-Fenchone hydrazone in chloroform.
-
Add triethylamine to the solution.
-
Slowly add the desired aromatic acid chloride (e.g., 4-chlorobenzoyl chloride) at room temperature (23-25°C).[1]
-
Stir the reaction mixture until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final N-acylhydrazone derivative.[1]
-
Protocol 2: Synthesis of (-)-Fenchone-based Amides
This protocol outlines the synthesis of amide derivatives, which have also demonstrated potent antiviral properties.[1]
Materials:
-
(-)-Fenchone
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate
-
Nickel(II) chloride (NiCl2)
-
Sodium borohydride (B1222165) (NaBH4)
-
Carboxylic acids (e.g., 4-nitrobenzoic acid)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
Procedure:
-
Synthesis of Fenchylamine:
-
Synthesize fenchone oxime from (-)-fenchone using hydroxylamine hydrochloride and sodium acetate.[1]
-
Reduce the oxime to the corresponding amine (fenchylamine) using a reducing agent such as NiCl2 and NaBH4 in methanol at low temperatures (-30 °C).
-
Purify the resulting fenchylamine.
-
-
Synthesis of Amides:
-
Dissolve the carboxylic acid in DMF.
-
Add HBTU and DIPEA to the solution and stir.
-
Add the synthesized fenchylamine to the reaction mixture at room temperature (23-25°C).
-
Stir the reaction until completion (monitored by TLC).
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude amide by flash column chromatography.
-
Antiviral Activity Evaluation
The antiviral activity of the synthesized this compound derivatives is primarily assessed against orthopoxviruses, such as vaccinia virus, cowpox virus, and ectromelia virus.
Protocol 3: Antiviral Activity Assay (CPE Reduction Assay)
Materials:
-
Vero cells (or other suitable host cell line)
-
Vaccinia virus (or other target virus)
-
Synthesized this compound derivatives
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the synthesized derivatives in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.
-
Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until the cytopathic effect (CPE) is fully developed in the virus control wells.
-
Quantification of Antiviral Activity:
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%.
Protocol 4: Cytotoxicity Assay (MTT Assay)
Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates as in the antiviral assay.
-
Compound Treatment: Add serial dilutions of the synthesized derivatives to the cells (without virus).
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Cell Viability Assessment: Perform the MTT assay as described above.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50. A higher SI value indicates a more promising therapeutic window.
Quantitative Data Summary
The antiviral activity and cytotoxicity of various this compound derivatives have been quantified, revealing key structure-activity relationships.
Table 1: Antiviral Activity of Selected (-)-Fenchone Derivatives against Vaccinia Virus
| Compound ID | Linker Type | Aromatic Substituent | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| 3b | Hydrazone | p-Br | >100 | 3.2 | >31 |
| 7e | Amide | p-NO2 | >100 | 4.1 | >24 |
| - | Hydrazone | p-Cl | - | - | High Activity |
| - | Hydrazone | p-CF3 | - | - | High Activity |
Data extracted from literature reports.
Table 2: Antiviral Activity of a this compound Polycarbonyl Conjugate against Vaccinia Virus
| Compound | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| Conjugate of diethyl isochelidonate and this compound hydrazone | >100 | 5.9 | 17 |
Data extracted from literature reports.
Mechanism of Action
Time-of-addition assays have been employed to elucidate the mechanism of action of the most potent this compound derivatives. These studies suggest that compounds like 3b and 7e act at the late stages of the orthopoxvirus replication cycle. Molecular docking studies further indicate that the viral envelope protein p37 is a potential molecular target for these compounds.
Caption: Proposed mechanism of action of antiviral this compound derivatives.
Structure-Activity Relationship (SAR)
The accumulated data from various synthesized derivatives have allowed for the establishment of key structure-activity relationships:
-
Linker Group: Hydrazone and amide linkers between the fenchone scaffold and the aromatic ring are more favorable for antiviral activity than ester groups.
-
Aromatic Substituents: Derivatives with para-substituted chloro, bromo, trifluoromethyl, and nitro groups on the aromatic ring exhibit the highest antiviral activity against vaccinia virus, cowpox, and ectromelia virus.
-
Cyclohexane (B81311) Ring: The presence of a cyclohexane ring instead of an aromatic ring also results in high antiviral activity.
Conclusion
This compound derivatives represent a promising class of antiviral agents, particularly for the treatment of orthopoxvirus infections. The synthetic protocols provided herein are robust and can be adapted for the generation of a library of compounds for further screening. The established antiviral and cytotoxicity assays offer a clear pipeline for the evaluation of these novel molecules. Future work should focus on optimizing the lead compounds to improve their selectivity index and pharmacokinetic properties, as well as further elucidating their precise molecular mechanism of action.
References
Application Notes and Protocols: (+)-Fenchone as a Chiral Building Block in Synthesis
Introduction
(+)-Fenchone, a bicyclic monoterpene ketone, is a readily available and inexpensive chiral starting material.[1][2] Its rigid bicyclo[2.2.1]heptane framework and stereodefined centers make it an attractive chiral building block for the synthesis of a variety of complex molecules, including natural products and chiral ligands for asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, targeting researchers, scientists, and professionals in drug development.
Application Note 1: Synthesis of Chiral β-Hydroxy Oxazoline (B21484) Ligands from (-)-Fenchone (B1675204)
Chiral β-hydroxy oxazolines derived from (-)-fenchone have been demonstrated as effective ligands in asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes. The synthesis involves the reaction of a lithiated oxazoline with (-)-fenchone, proceeding with high diastereoselectivity.
Logical Workflow for Ligand Synthesis and Catalysis
Caption: Workflow for the synthesis of a chiral ligand from (-)-fenchone and its subsequent use in asymmetric catalysis.
Experimental Protocol: Synthesis of a (-)-Fenchone-Derived β-Hydroxy Oxazoline Ligand
This protocol is adapted from a reported procedure for the synthesis of chiral β-hydroxy oxazolines.[3][4]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
(-)-Fenchone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Ethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4,4-dimethyl-2-oxazoline (2.10 mmol) and anhydrous THF (5.0 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium in hexane (2.10 mmol) to the solution. Stir the mixture for 15 minutes at -78 °C.
-
In a separate flask, dissolve (-)-fenchone (0.308 g, 2.00 mmol) in anhydrous THF (4.0 mL).
-
Add the (-)-fenchone solution dropwise to the lithiated oxazoline solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with a 1:1 mixture of hexane and ethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired β-hydroxy oxazoline.
Application Note 2: Enantioselective Addition of Diethylzinc to Aldehydes
The fenchone-derived chiral β-hydroxy oxazoline ligands catalyze the enantioselective addition of diethylzinc to various aromatic aldehydes, producing chiral secondary alcohols in high yields and with excellent enantioselectivity.[3]
Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: General Procedure for the Addition of Diethylzinc to Aldehydes
This protocol is a general procedure based on published methods.
Materials:
-
(-)-Fenchone-derived β-hydroxy oxazoline ligand
-
Anhydrous hexane
-
Diethylzinc solution in hexane
-
Aldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried 10 mL reaction vial containing a stir bar, add the β-hydroxy oxazoline ligand (0.05 mmol) under an argon atmosphere.
-
Add anhydrous hexane (1.0 mL) followed by a diethylzinc solution in hexane (2.50 mL, 2.50 mmol).
-
Stir the solution at 20 °C for 20 minutes.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, dissolve the aldehyde (2.00 mmol) in anhydrous hexane (4.0 mL).
-
Add the aldehyde solution to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution (4.0 mL).
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting chiral secondary alcohol by flash column chromatography.
Data Presentation: Enantioselective Addition to Various Aldehydes
The following table summarizes the results obtained for the enantioselective addition of diethylzinc to a range of aldehydes using a specific (-)-fenchone-derived ligand.
| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 93 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 98 | 96 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 88 | 82 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 94 | 91 |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 90 | 85 |
Application Note 3: Beckmann Rearrangement of this compound Oxime
The Beckmann rearrangement of ketoximes provides a route to amides or lactams. In the case of this compound oxime, this rearrangement leads to the formation of an unsaturated nitrile through a fragmentation pathway, rather than a lactam. This transformation can be a useful step in the synthesis of nitrogen-containing compounds.
Experimental Protocol: Beckmann Rearrangement of Fenchone Oxime
This protocol is based on a classical procedure using phosphorus pentoxide. Modern methods may offer milder conditions and higher yields.
Materials:
-
This compound oxime
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Diethyl ether
Procedure:
-
Prepare this compound oxime by reacting this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base. Recrystallize the oxime from a suitable solvent system (e.g., benzene-hexane).
-
Dissolve the purified this compound oxime (15 g) in hot toluene.
-
Carefully add phosphorus pentoxide to the solution.
-
Reflux the mixture for a specified period (e.g., 30 minutes).
-
Cool the reaction mixture and carefully add water to quench the excess P₂O₅.
-
Separate the organic layer and wash it with a saturated aqueous Na₂CO₃ solution until neutral, followed by a final wash with water.
-
Dry the organic layer over an appropriate drying agent and remove the solvent under reduced pressure.
-
The resulting crude nitrile can be purified by distillation.
Note: The product of this reaction is primarily the corresponding unsaturated α-campholene nitrile.
Data Presentation: Beckmann Rearrangement of Fenchone Oxime
| Starting Material | Reagent | Product | Yield | Reference |
| This compound Oxime | P₂O₅ in Toluene | α-Fencholene nitrile | Not specified |
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety considerations. Always consult the original literature for detailed procedures and safety information.
References
- 1. Total synthesis of (±)-fenchone, a synthesis of this compound and of (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone, a photoisomer of (–)-trans-caran-4-one - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fenchone - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
Application of (+)-Fenchone in Asymmetric Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Fenchone, a bicyclic monoterpene ketone, is a readily available and inexpensive chiral building block sourced from the chiral pool. Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical environment, making it an attractive starting material for the synthesis of chiral ligands and auxiliaries for asymmetric catalysis. The inherent chirality of this compound can be effectively transferred to a prochiral substrate during a chemical reaction, enabling the synthesis of enantiomerically enriched products. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.
This document provides detailed application notes and experimental protocols for the use of this compound-derived catalysts in asymmetric synthesis, with a primary focus on the enantioselective addition of organozinc reagents to aldehydes.
Application in Enantioselective Alkylation of Aldehydes
Derivatives of this compound have proven to be highly effective as chiral ligands in the catalytic enantioselective addition of diethylzinc (B1219324) to a variety of aldehydes. This reaction is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. Chiral β-hydroxy oxazolines and amino alcohols derived from fenchone have emerged as particularly successful ligands for this transformation, affording high yields and excellent enantioselectivities.
Quantitative Data Summary
The following table summarizes the performance of a chiral β-hydroxy oxazoline (B21484) ligand derived from (-)-fenchone (B1675204) in the enantioselective addition of diethylzinc to various aromatic aldehydes. While this example utilizes the (-)-enantiomer of fenchone, the principles and reactivity are directly applicable to ligands derived from this compound, which would be expected to produce the opposite enantiomer of the product alcohol with similar efficacy.
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 95 | 93 |
| 2 | 4-Chlorobenzaldehyde | 98 | 96 |
| 3 | 4-Methylbenzaldehyde | 92 | 91 |
| 4 | 4-Methoxybenzaldehyde | 88 | 89 |
| 5 | 2-Chlorobenzaldehyde | 96 | 94 |
| 6 | 1-Naphthaldehyde | 90 | 82 |
Experimental Protocols
Synthesis of a Chiral β-Hydroxy Oxazoline Ligand from (-)-Fenchone
This protocol describes the synthesis of a chiral ligand from (-)-fenchone, which can be adapted for this compound. The resulting ligand is a powerful catalyst for the enantioselective addition of diethylzinc to aldehydes.[1]
Materials:
-
(-)-Fenchone
-
(S)-(-)-2-Methyl-4-isopropyloxazoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add anhydrous THF (4.0 mL) and (S)-(-)-2-methyl-4-isopropyloxazoline (0.254 g, 2.00 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.10 mmol) in hexanes to the solution.
-
Stir the reaction mixture for 15 minutes at -78 °C.
-
In a separate flask, dissolve (-)-fenchone (0.308 g, 2.00 mmol) in anhydrous THF (4.0 mL).
-
Add the (-)-fenchone solution dropwise to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution (4.0 mL).
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer three times with a 1:1 mixture of hexane and ethyl ether (5.0 mL each).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral β-hydroxy oxazoline ligand.
General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes
This protocol outlines the general procedure for the asymmetric addition of diethylzinc to aldehydes using the fenchone-derived chiral ligand.[1]
Materials:
-
Chiral β-hydroxy oxazoline ligand (from Protocol 1)
-
Anhydrous hexane
-
Diethylzinc solution in hexanes
-
Aldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hexane/ethyl ether (1:1 mixture)
Procedure:
-
To a flame-dried 10 mL reaction vial under an argon atmosphere, add the chiral β-hydroxy oxazoline ligand (0.05 mmol), anhydrous hexane (1.0 mL), and diethylzinc solution in hexanes (2.50 mL, 2.50 mmol).
-
Stir the solution at 20 °C for 20 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve the aldehyde (2.00 mmol) in anhydrous hexane (4.0 mL).
-
Add the aldehyde solution to the reaction vial at 0 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution (4.0 mL).
-
Separate the layers and extract the aqueous layer three times with a 1:1 hexane/ethyl ether mixture (5.0 mL each).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for the synthesis of a chiral β-hydroxy oxazoline ligand from fenchone.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Other Potential Applications
While the enantioselective addition of diethylzinc to aldehydes is a well-documented application, the rigid chiral scaffold of this compound suggests its potential utility in a broader range of asymmetric transformations. Research has explored the synthesis of various fenchone derivatives as potential chiral auxiliaries or ligands for other reactions, including:
-
Chiral Amino Alcohols: Besides their use in organozinc additions, chiral amino alcohols derived from fenchone have been investigated as catalysts in other asymmetric C-C bond-forming reactions.[2]
-
Chiral Auxiliaries in Total Synthesis: this compound has been utilized as a chiral starting material in the total synthesis of complex natural products, where its stereocenters are incorporated into the final target molecule.
Further research is ongoing to expand the applications of this compound and its derivatives in asymmetric catalysis, aiming to develop novel and efficient methods for the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
References
Application Note: A Comprehensive Protocol for the Isolation of (+)-Fenchone from Fennel Oil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of (+)-Fenchone, a bicyclic monoterpene ketone, from commercially available fennel ( Foeniculum vulgare ) essential oil. This compound is a valuable natural compound with applications in the fragrance, flavor, and pharmaceutical industries. This protocol outlines two primary purification methods: fractional distillation and column chromatography, followed by analytical verification of purity using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Fennel essential oil is a complex mixture of volatile compounds, with its composition varying depending on the fennel variety (sweet or bitter), geographical origin, and extraction method.[1] The primary constituents are typically phenylpropanoids, such as trans-anethole and estragole, and monoterpenes, including this compound.[1][2][3] The isolation of pure this compound from this mixture is essential for its use in research and development, particularly in the pharmaceutical sector where compound purity is critical. This protocol provides a robust methodology for achieving high-purity this compound.
Data Presentation: Composition of Fennel Oil
The concentration of this compound and other major components in fennel oil can vary significantly. The choice of fennel oil, particularly from bitter fennel (Foeniculum vulgare var. vulgare), is crucial for a higher starting concentration of fenchone.[2]
| Compound | Chemical Class | Boiling Point (°C at 1 atm) | Typical Concentration Range in Bitter Fennel Oil (%) | Reference |
| This compound | Monoterpene Ketone | 193-194 | 12 - 28 | |
| trans-Anethole | Phenylpropanoid | 234-237 | 55 - 75 | |
| Estragole (Methyl Chavicol) | Phenylpropanoid | 215-216 | 2 - 9 | |
| Limonene (B3431351) | Monoterpene | 176 | < 6 | |
| α-Pinene | Monoterpene | 155-156 | < 1 |
Experimental Protocols
This section details the step-by-step procedures for the isolation and purification of this compound from fennel oil.
Materials and Equipment
-
Raw Material: High-quality bitter fennel essential oil.
-
Solvents: n-Hexane (ACS grade), Ethyl acetate (B1210297) (ACS grade), Dichloromethane (ACS grade), Anhydrous sodium sulfate.
-
Chromatography: Silica (B1680970) gel (60 Å, 230-400 mesh) for column chromatography, Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Glassware: Round bottom flasks, fractionating column (e.g., Vigreux), distillation head, condenser, receiving flasks, separatory funnel, chromatography column.
-
Equipment: Heating mantle with magnetic stirrer, rotary evaporator, vacuum pump, UV lamp for TLC visualization, Gas Chromatograph-Mass Spectrometer (GC-MS).
Protocol 1: Isolation by Fractional Distillation
Fractional distillation is effective for separating compounds with different boiling points. Given the boiling point differences between fenchone and other major components of fennel oil, this method can be used for initial enrichment.
Procedure:
-
Setup: Assemble a fractional distillation apparatus using a round bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all joints are properly sealed.
-
Sample Preparation: Place 100 mL of fennel oil into the round bottom flask along with a few boiling chips.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Collect the initial fraction, which will be rich in lower boiling point compounds like limonene and α-pinene (up to ~180°C).
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills between 190-198°C , which will be enriched with fenchone.
-
The higher boiling point components, primarily trans-anethole, will remain in the distillation flask.
-
-
Analysis: Analyze the collected fenchone-rich fraction by TLC and GC-MS to determine its purity. Further purification by column chromatography may be necessary.
Protocol 2: Isolation by Column Chromatography
Column chromatography provides a higher degree of purification based on the differential adsorption of compounds to a stationary phase.
Procedure:
-
TLC Analysis (Method Development):
-
Before running the column, determine the optimal solvent system using TLC.
-
Spot the fennel oil on a TLC plate and develop it in various ratios of n-hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
The ideal solvent system will show good separation between fenchone and other components, with fenchone having an Rf value of approximately 0.3-0.4. A system of 95:5 n-hexane:ethyl acetate is a good starting point.
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
-
Sample Loading:
-
Dissolve the fenchone-enriched fraction from distillation (or the crude fennel oil) in a minimal amount of the initial mobile phase (e.g., n-hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the fractions that contain pure fenchone, as determined by TLC analysis.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated this compound.
-
Final Analysis: Determine the purity of the isolated this compound using GC-MS.
Analytical Verification by GC-MS
The purity of the isolated this compound should be confirmed using GC-MS.
GC-MS Parameters (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold at 250°C for 4 min.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 45-400 amu.
-
The identity of this compound can be confirmed by comparing its mass spectrum and retention time with a reference standard.
Mandatory Visualization
Caption: Workflow for the isolation of this compound from fennel oil.
Conclusion
This protocol provides a comprehensive guide for the isolation of high-purity this compound from fennel essential oil. The combination of fractional distillation for initial enrichment followed by column chromatography for fine purification is an effective strategy. The final purity of the isolated compound should always be verified by a reliable analytical technique such as GC-MS. This methodology is suitable for researchers in natural product chemistry, pharmacology, and drug development who require pure this compound for their studies.
References
Application Notes and Protocols: (+)-Fenchone as a Precursor for Novel Cannabinoid Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of novel cannabinoid ligands using (+)-fenchone as a starting material. The focus is on a series of fenchone-resorcinol analogs that have demonstrated high affinity and selectivity for the cannabinoid receptor 2 (CB2). These compounds represent a promising new class of CB2 selective ligands with therapeutic potential.[1][2][3][4][5]
Introduction
Fenchone, a bicyclic monoterpene found in the essential oils of various plants including Cannabis sativa, serves as a valuable chiral scaffold for the synthesis of novel cannabinoid-like compounds. The endocannabinoid system, particularly the CB2 receptor, is a key target for therapeutic intervention in a range of conditions, including inflammation and pain. The development of selective CB2 receptor agonists is of significant interest as they are expected to mediate therapeutic effects without the psychotropic side effects associated with CB1 receptor activation.
This protocol details the synthesis of a series of fenchone-resorcinol/phenol (B47542) derivatives, their binding affinities for human CB1 (hCB1) and CB2 (hCB2) receptors, and their functional activity as CB2 receptor agonists.
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized fenchone derivatives, highlighting their binding affinities and functional potencies at the human CB1 and CB2 receptors.
Table 1: Binding Affinity (Ki, nM) of Fenchone Derivatives for hCB1 and hCB2 Receptors
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (hCB1 Ki / hCB2 Ki) |
| 1d | >10,000 | 3.51 | >2849 |
| 1b | >10,000 | 11.2 | >892 |
| HU-308 | >10,000 | 1.3 | >7692 |
Data extracted from Smoum et al., 2022.
Table 2: Functional Activity ([³⁵S]GTPγS Binding) of Fenchone Derivatives at the hCB2 Receptor
| Compound | EC50 (nM) | Emax (%) |
| 1d | 2.59 | 89.6 |
| 1b | 10.8 | 85.2 |
| HU-308 | 1.5 | 100 |
Data extracted from Smoum et al., 2022.
Experimental Protocols
The synthesis of fenchone-derived cannabinoid ligands involves a multi-step process. The general workflow is outlined below, followed by a detailed protocol for the synthesis of a key intermediate and the final coupling reaction.
General Synthetic Workflow
Caption: General workflow for the synthesis of fenchone-derived cannabinoid ligands.
Protocol 1: Synthesis of 2-(2',6'-dimethoxy-4'-(2''-methyloctan-2''-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (Compound 1d)
This protocol describes the coupling of this compound with a lithiated resorcinol derivative.
Materials:
-
(1S,4R)-(+)-Fenchone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Lithiation of the Resorcinol Derivative:
-
Dissolve 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
-
Coupling with this compound:
-
In a separate flask, dissolve this compound in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add the fenchone solution to the pre-formed lithiated resorcinol derivative solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound 1d . The yields for these types of reactions can vary from 20-62% depending on the specific resorcinol or phenol used.
-
Protocol 2: Fluorination of Fenchone-Resorcinol Derivatives
Fluorination can be performed to modify the pharmacokinetic and pharmacodynamic properties of the synthesized ligands.
Materials:
-
Fenchone-resorcinol dimethyl ether derivative (e.g., Compound 1d)
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Water
Procedure:
-
Dissolve the fenchone-resorcinol dimethyl ether derivative in a mixture of acetonitrile and water.
-
Add Selectfluor™ to the solution in one portion.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fluorinated derivative.
Protocol 3: Demethylation of Fenchone-Resorcinol Dimethyl Ether Derivatives
Selective demethylation can be achieved to further modify the structure of the synthesized ligands.
Materials:
-
Fenchone-resorcinol dimethyl ether derivative (e.g., Compound 1d)
-
Sodium ethanethiolate
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve the fenchone-resorcinol dimethyl ether derivative in anhydrous DMF under an inert atmosphere.
-
Add sodium ethanethiolate to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography. It is noted that for some dimethoxy derivatives, only one methoxy (B1213986) group may be demethylated under these conditions.
Signaling Pathway
The fenchone-derived ligands discussed here are agonists of the CB2 receptor, which is a G protein-coupled receptor (GPCR). Upon agonist binding, the CB2 receptor primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial for the anti-inflammatory and analgesic effects observed with CB2 receptor activation.
Caption: Simplified signaling pathway of a this compound derived CB2 receptor agonist.
Structure-Activity Relationship (SAR)
The research by Smoum et al. (2022) provides valuable insights into the structure-activity relationships of these fenchone-derived cannabinoid ligands. The following diagram summarizes the key structural features that influence the binding affinity and selectivity for the CB2 receptor.
Caption: Structure-Activity Relationship (SAR) summary for fenchone-derived CB2 ligands.
References
- 1. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential | Hebrew University Center for Research on Pain [paincenter.huji.ac.il]
- 2. mdpi.com [mdpi.com]
- 3. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-Yield Preparation of Fenchone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenchone, a bicyclic monoterpene ketone, is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries. Its characteristic camphor-like aroma makes it a sought-after ingredient in perfumery and food products. Furthermore, its potential biological activities are of interest in drug development. This document provides detailed application notes and protocols for the high-yield synthesis of fenchone, focusing on the catalytic dehydrogenation of fenchol (B156177). The described methods are based on established high-yield procedures, offering a practical guide for laboratory-scale synthesis.
Introduction
Fenchone can be isolated from natural sources such as fennel oil; however, this is often limited by the availability and cost of the raw materials[1]. Synthetic routes provide a more reliable and scalable alternative. The most common and efficient method for fenchone synthesis is the oxidation or catalytic dehydrogenation of its corresponding alcohol, fenchol[1][2]. This process typically involves the use of a catalyst to facilitate the removal of hydrogen from fenchol, yielding fenchone with high selectivity and conversion rates. This document outlines a high-yield protocol based on a copper-based catalyst, which is both cost-effective and environmentally friendly.
Data Presentation
Table 1: Reactant and Catalyst Specifications
| Component | Purity/Concentration | Supplier | Notes |
| Fenchol | >95% | Commercially available | The starting material for the synthesis. |
| p-Xylene (B151628) | Reagent Grade | Commercially available | A suitable solvent for the reaction, which can be recycled[1]. |
| Copper(II) Sulfate (B86663) Pentahydrate | ACS Reagent Grade | Commercially available | Precursor for the dehydrogenation catalyst. |
| Sodium Carbonate | ACS Reagent Grade | Commercially available | Precursor for the dehydrogenation catalyst. |
| Acetic Anhydride (B1165640) | Reagent Grade | Commercially available | Used for the esterification of any unreacted fenchol to facilitate purification[1]. |
| Sulfuric Acid | 98% | Commercially available | Catalyst for the esterification step. |
| Paraffin Wax | Laboratory Grade | Commercially available | An alternative inert solvent mentioned in older literature, with a reported yield of 92% in a batch process. |
| Copper Nitrate, Manganese Nitrate, Magnesium Acetate | Reagent Grade | Commercially available | Components for an alternative mixed-metal catalyst supported on pumice stone, with a reported yield of 92%. |
Table 2: Reaction Parameters and Expected Yields
| Parameter | Value | Reference | Notes |
| Fenchol to Catalyst Ratio | 1 : 0.05 (by weight) | Optimal ratio for the catalytic dehydrogenation reaction. | |
| Fenchol to p-Xylene Ratio | 1 : 0.2 (by weight) | Ratio for the initial dehydration and reaction solvent. | |
| Dehydrogenation Temperature | 170-190 °C | The reaction is carried out at the reflux temperature of the solvent. | |
| Dehydrogenation Time | 5-9 hours | The reaction time can be optimized based on monitoring the conversion of fenchol. | |
| Esterification Time | 3-5 hours | For the conversion of residual fenchol. | |
| Expected Yield | >90% | With proper execution of the protocol, high yields of fenchone can be achieved. The final product purity is expected to be >99% after purification. | |
| Alternative Catalyst Yield | 92% | Using a copper-manganese-magnesium catalyst on pumice. |
Experimental Protocols
I. Preparation of the Copper-Based Dehydrogenation Catalyst
This protocol is adapted from the information provided in patent literature, which describes a self-prepared catalyst.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Beakers
-
Stirring hot plate
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
Prepare a solution of copper(II) sulfate by dissolving the required amount in deionized water.
-
Prepare a separate solution of sodium carbonate in deionized water. The molar ratio of copper sulfate to sodium carbonate should be 1:1.2.
-
Heat the sodium carbonate solution to 60-80 °C with stirring.
-
Slowly add the copper sulfate solution to the hot sodium carbonate solution while stirring vigorously. A light green precipitate of copper carbonate and copper hydroxide (B78521) will form.
-
Continue stirring the mixture at 60-80 °C for 1 hour to ensure complete precipitation.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate several times with deionized water to remove any soluble impurities. This can be done by resuspending the solid in water and filtering through a Buchner funnel.
-
Dry the filtered catalyst in an oven at 110 °C for 12 hours.
-
The dried catalyst should be a fine, light green powder. Store it in a desiccator until use.
II. High-Yield Synthesis of Fenchone from Fenchol
This protocol integrates the steps described in high-yield patent literature.
Materials:
-
Fenchol (>95%)
-
p-Xylene
-
Prepared copper-based dehydrogenation catalyst
-
Acetic anhydride
-
Sulfuric acid (98%)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Three-necked round-bottom flask
-
Thermometer
-
Stirrer
-
Dean-Stark trap or water separator
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus (for solvent recovery and fractional distillation)
-
Separatory funnel
Procedure:
Step 1: Dehydration of Reactants
-
In a three-necked round-bottom flask equipped with a stirrer, thermometer, and a Dean-Stark trap connected to a reflux condenser, add fenchol and p-xylene in a 1:0.2 weight ratio.
-
Heat the mixture to reflux with stirring. Any residual water in the reactants will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing for approximately 30 minutes to ensure all water is removed.
Step 2: Catalytic Dehydrogenation
-
After dehydration, cool the reaction mixture to below 170 °C.
-
Add the prepared copper-based catalyst to the flask. The weight ratio of fenchol to catalyst should be 1:0.05.
-
Heat the mixture back to reflux (approximately 170-190 °C) with vigorous stirring.
-
Maintain the reflux for 6-9 hours. The progress of the reaction can be monitored by TLC or GC analysis.
Step 3: Solvent Recovery
-
After the dehydrogenation is complete, arrange the apparatus for simple distillation and distill off the p-xylene solvent. The recovered solvent can be reused.
Step 4: Esterification of Unreacted Fenchol
-
To the remaining crude product, add acetic anhydride and a catalytic amount of 98% sulfuric acid. The weight ratio of the crude product (assuming it's mostly fenchone and unreacted fenchol) to acetic anhydride to sulfuric acid should be approximately 1:0.06:0.03.
-
Heat the mixture to reflux with stirring for 3-5 hours. This will convert any remaining fenchol into fenchyl acetate, which has a different boiling point from fenchone, facilitating purification.
Step 5: Work-up and Purification
-
After esterification, distill off the excess acetic acid and acetic anhydride.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash it three times with a saturated sodium chloride solution until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The crude fenchone is now ready for final purification by fractional distillation.
Step 6: Fractional Distillation
-
Set up a fractional distillation apparatus.
-
Carefully distill the crude product under reduced pressure. Collect the fraction boiling at 112-118 °C under 90-91 kPa vacuum. This fraction should contain fenchone with a purity of >99.0%.
III. Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: An initial temperature of 70°C held for 2 minutes, followed by a ramp of 15°C/min to 250°C, held for 4 minutes, can be used for analysis.
-
MS Detector: Operated in electron ionization (EI) mode.
-
Expected Retention Time: The retention time for fenchone will depend on the specific GC conditions but can be confirmed by running a standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR: The proton NMR spectrum of fenchone will show characteristic signals for the methyl groups and the protons of the bicyclic ring system.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around 220 ppm, along with signals for the other carbons in the molecule.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the high-yield synthesis of fenchone.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the fenchone synthesis process.
References
The Use of (+)-Fenchone in the Synthesis of Spirocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of spirocyclic compounds utilizing the chiral scaffold of (+)-fenchone. The unique bridged bicyclic structure of this compound offers a valuable starting point for the stereoselective synthesis of complex spirocycles, which are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional architectures.
Introduction
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in a wide array of natural products and pharmacologically active molecules. The inherent chirality and conformational rigidity of this compound, a bicyclic monoterpene, make it an excellent chiral pool starting material for the asymmetric synthesis of these complex structures. This document outlines key synthetic transformations of this compound into diverse spirocyclic frameworks, including spiro-1,3,4-oxadiazolines and spirobicycloquinazolinones.
Data Presentation
The following tables summarize quantitative data for the synthesis of various spirocyclic compounds derived from fenchone.
Table 1: Synthesis of Spirocyclic 1,3,4-Oxadiazolines from (-)-Fenchone (B1675204) Aroylhydrazones
| Entry | Aroylhydrazone Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | 5a | 75 | 85:15 |
| 2 | 4-Bromophenyl | 5b | 82 | 90:10 |
| 3 | 4-Nitrophenyl | 5c | 85 | >95:5 |
| 4 | 4-Methoxyphenyl | 5d | 78 | 80:20 |
Table 2: Synthesis of a Spirocycloquinazolinone from (-)-Fenchone
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| (-)-Fenchone | Anthranilamide | (1R,2S,4S)-1,3,3-trimethyl-1'H-spiro[bicyclo[2.2.1]heptane-2,2'-quinazolin]-4'(3'H)-one | 65 |
Table 3: Synthesis of Polycarbonyl Conjugates from this compound Hydrazone and 5-Acyl-4-Pyrones
| 5-Acyl-4-Pyrone | Product | Yield Range (%) |
| Various substituted 5-acyl-4-pyrones | Polycarbonyl conjugates | 44-91 |
Experimental Protocols
General Procedure for the Synthesis of Spirocyclic 1,3,4-Oxadiazolines from (-)-Fenchone Aroylhydrazones
This protocol describes the acylation of (-)-fenchone aroylhydrazones followed by cyclization to yield spirocyclic 1,3,4-oxadiazolines.
Materials:
-
(-)-Fenchone aroylhydrazone (1.0 equiv)
-
Acetyl chloride (1.2 equiv)
-
Triethylamine (B128534) (1.5 equiv)
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the respective (-)-fenchone aroylhydrazone (1.0 equiv) in anhydrous dichloromethane, add triethylamine (1.5 equiv) at 0 °C under an inert atmosphere.
-
Slowly add acetyl chloride (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired spirocyclic 1,3,4-oxadiazoline.
Protocol for the Stereoselective Synthesis of (1R,2S,4S)-1,3,3-trimethyl-1'H-spiro[bicyclo[2.2.1]heptane-2,2'-quinazolin]-4'(3'H)-one[1]
This single-stage, solvent-free protocol details the synthesis of a spirobicycloquinazolinone.[1]
Materials:
-
(-)-Fenchone (1.52 g, 10 mmol)
-
Anthranilamide (1.36 g, 10 mmol)
-
Mortar and pestle
-
Heating apparatus
Procedure:
-
Mix (-)-fenchone (1.52 g, 10 mmol) and anthranilamide (1.36 g, 10 mmol) in a mortar.[1]
-
Grind the mixture thoroughly with a pestle.[1]
-
Heat the mixture at a suitable temperature (monitoring required) until the reaction is complete (as indicated by TLC or other analytical methods).
-
The resulting solid is purified by column chromatography (eluent: hexane-ethyl acetate, 4:1 v/v) to yield the pure spirobicycloquinazolinone (65% yield).[1]
General Procedure for the Reaction of this compound Hydrazone with 5-Acyl-4-Pyrones
This procedure outlines the synthesis of polycarbonyl conjugates which can subsequently cyclize to form spirocyclic compounds.
Materials:
-
This compound hydrazone (1.0 equiv)
-
Substituted 5-acyl-4-pyrone (1.0 equiv)
-
Solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound hydrazone (1.0 equiv) and the corresponding 5-acyl-4-pyrone (1.0 equiv) in a suitable solvent.
-
Stir the reaction mixture at room temperature or with heating, depending on the specific substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, a polycarbonyl conjugate, can be purified by column chromatography. Further reaction conditions (e.g., acid or base catalysis) may be required to induce spirocyclization.
Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Synthetic workflow for spirocyclic 1,3,4-oxadiazolines.
Caption: One-pot synthesis of a spirobicycloquinazolinone.
Caption: Synthesis of polycarbonyl conjugates from this compound.
References
Application Notes and Protocols for the Study of Halogenated Fenchone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenchone, a naturally occurring monoterpenoid and a constituent of essential oils from plants like fennel, has garnered attention for its diverse biological activities, including antimicrobial and antifungal properties. The chemical modification of fenchone through halogenation presents a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and specificity. The introduction of halogen atoms (chlorine, bromine, iodine) into the fenchone scaffold can significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby influencing its interaction with biological targets.
These application notes provide a comprehensive overview of the experimental setup for the synthesis, characterization, and biological evaluation of halogenated fenchone derivatives. The protocols outlined herein are intended to serve as a foundational guide for researchers venturing into the exploration of this intriguing class of compounds.
I. Synthesis of Halogenated Fenchone Derivatives
The primary site for the halogenation of fenchone is the α-carbon to the carbonyl group. The following are generalized protocols for the synthesis of α-chloro-, α-bromo-, and α-iodofenchone. It is crucial to note that these are general procedures for α-halogenation of ketones and may require optimization for fenchone specifically.
Protocol 1: α-Chlorination of Fenchone using Sulfuryl Chloride
This protocol describes the synthesis of α-chlorofenchone using sulfuryl chloride as the chlorinating agent.
Materials:
-
(+)-Fenchone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758), chloroform, or carbon tetrachloride)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Fume hood
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in the same anhydrous solvent to the stirred fenchone solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-chlorofenchone.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).
Protocol 2: α-Bromination of Fenchone using Bromine in Acetic Acid
This protocol details the synthesis of α-bromofenchone using molecular bromine in an acidic medium.
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane or diethyl ether
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
Fume hood
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred fenchone solution at room temperature. The red-brown color of bromine should disappear as it reacts.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and decolorize the excess bromine by adding a few drops of sodium thiosulfate solution.
-
Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude α-bromofenchone by column chromatography.
Protocol 3: α-Iodination of Fenchone
This protocol provides a general method for the synthesis of α-iodofenchone.
Materials:
-
This compound
-
Iodine (I₂)
-
Copper(II) oxide (CuO) or another suitable catalyst/reagent system for α-iodination of ketones.
-
Solvent (e.g., methanol, dichloromethane)
-
Sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
Fume hood
Procedure:
-
To a stirred solution of this compound in a suitable solvent, add iodine and the catalyst (e.g., CuO).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary depending on the specific catalytic system used.
-
After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with a sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude α-iodofenchone using column chromatography.
II. Characterization of Halogenated Fenchone Derivatives
The synthesized halogenated fenchone derivatives should be thoroughly characterized to confirm their structure and purity using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are essential to determine the chemical structure and to confirm the position of halogenation.
-
The chemical shifts and coupling constants of the protons and carbons adjacent to the halogen atom will be significantly affected.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
-
The isotopic pattern of chlorine and bromine atoms will be observable in the mass spectrum, providing further evidence of successful halogenation.
3. Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the characteristic carbonyl (C=O) stretching frequency of the fenchone backbone.
III. Biological Evaluation
The following protocols are for the in vitro evaluation of the antimicrobial and antifungal activities of the synthesized halogenated fenchone derivatives.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Synthesized halogenated fenchone derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each halogenated fenchone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.
IV. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Physicochemical Properties of Fenchone and its Halogenated Derivatives (Hypothetical Data)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₀H₁₆O | 152.23 | Colorless liquid |
| α-Chlorofenchone | C₁₀H₁₅ClO | 186.67 | Pale yellow oil |
| α-Bromofenchone | C₁₀H₁₅BrO | 231.13 | Colorless to pale yellow solid |
| α-Iodofenchone | C₁₀H₁₅IO | 278.13 | White to off-white solid |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Fenchone and Related Monoterpenes
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans | Reference |
| This compound | 8.3 ± 3.6 | 266.6 ± 115.4 | - | 41.6 ± 14.4 | [1][2] |
| (-)-Fenchone | - | - | - | 4 - 16 | [3] |
| Camphor | >1024 | >1024 | >1024 | >1024 | [4] |
| Thymol | 45 | - | 135 | - | [5] |
| Carvacrol | 256 | - | 72 | 97.5 - 195 |
Table 3: Antifungal Activity (IC₅₀ in µg/mL) of Fenchone and Related Monoterpenes
| Compound | Aspergillus niger | Rhizopus stolonifer | Candida albicans | Reference |
| (S)-Fenchone | >500 | 357.0 | - | |
| Carvacrol | - | 44.94 | - | |
| Geraniol | - | - | 1.25 - 5 mM |
V. Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of halogenated fenchone derivatives.
Hypothetical Signaling Pathway Inhibition
References
- 1. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Fenchone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (+)-Fenchone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the catalytic dehydrogenation of (+)-Fenchol.
Problem 1: Low or No Conversion of (+)-Fenchol to this compound
-
Question: My reaction shows a low conversion rate of (+)-Fenchol. What are the potential causes and how can I improve the conversion?
-
Answer: Low conversion is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Catalyst Activity: The efficiency of the dehydrogenation catalyst is crucial.
-
Solution:
-
Catalyst Preparation: If you are preparing a custom catalyst, such as a copper-based one, ensure the correct molar ratios of precursors (e.g., copper sulfate (B86663) and sodium carbonate) and precise temperature control during its synthesis. A patent suggests a mole ratio of 1:1.2 for copper sulfate to sodium carbonate, with the reaction carried out at 60-80°C to obtain a highly active catalyst.[1]
-
Commercial Catalyst: If using a commercial catalyst, ensure it is not expired or deactivated. Proper storage under inert conditions is essential.
-
Catalyst Loading: An insufficient amount of catalyst will lead to a slow or incomplete reaction. Start with a recommended catalyst loading (e.g., around 3-5% by weight relative to the fenchol) and optimize from there.[2]
-
-
-
Presence of Moisture: Dehydrogenation reactions are often sensitive to water.
-
Solution: Ensure all reactants, solvents, and glassware are thoroughly dried before use. One patented method includes a material dehydration step by refluxing the fenchol (B156177) and solvent mixture to remove trace amounts of water before adding the catalyst.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature directly influences the reaction rate.
-
Solution: The catalytic dehydrogenation of fenchol typically requires elevated temperatures. The reaction is often carried out at the reflux temperature of the solvent.[1] For instance, with p-xylene (B151628) as a solvent, the reaction temperature is around 170-190°C.[2] Ensure your heating apparatus can maintain a stable and accurate temperature throughout the reaction.
-
-
Insufficient Reaction Time: The reaction may not have had enough time to proceed to completion.
-
Solution: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Patented procedures suggest reaction times in the range of 5 to 9 hours.
-
-
Problem 2: Formation of Significant Side Products/Impurities
-
Question: I am observing significant impurity peaks in the GC analysis of my crude product. What are the likely side reactions, and how can I improve the selectivity towards this compound?
-
Answer: The formation of side products can significantly reduce the yield and complicate the purification process. Here are the potential causes and their solutions:
-
Over-oxidation or Side Reactions Catalyzed by the Catalyst:
-
Solution:
-
Optimize Reaction Temperature: Excessively high temperatures can lead to undesired side reactions or product degradation. While high temperatures are needed for dehydrogenation, finding the optimal balance is key.
-
Catalyst Selectivity: The choice of catalyst is critical for selectivity. The patents suggest that a self-made copper carbonate/hydroxide catalyst provides good selectivity.
-
Reaction Time: Prolonged reaction times after the starting material has been consumed can lead to the formation of byproducts. Monitor the reaction and stop it once the desired conversion is achieved.
-
-
-
Presence of Impurities in the Starting Material:
-
Solution: Ensure the purity of the starting (+)-Fenchol. Impurities in the starting material can lead to the formation of corresponding side products. Purification of the starting material by distillation or chromatography may be necessary.
-
-
Problem 3: Difficulty in Purifying this compound
-
Question: I am struggling to obtain high-purity this compound after the reaction. What are effective purification strategies?
-
Answer: Effective purification is essential to obtain this compound of the desired quality.
-
Removal of the Catalyst:
-
Solution: The solid catalyst should be removed by filtration after the reaction is complete and the mixture has cooled down.
-
-
Removal of the Solvent:
-
Solution: The solvent can be removed by distillation. If a high-boiling solvent like p-xylene is used, vacuum distillation is recommended to avoid heating the product for extended periods at high temperatures.
-
-
Separation from Unreacted Fenchol and Side Products:
-
Solution:
-
Fractional Distillation: this compound and its precursor (+)-Fenchol are both terpenoids with relatively close boiling points. Fractional distillation is an effective technique for separating such compounds. This method utilizes a fractionating column to achieve a better separation based on differences in volatility. For optimal separation, a slow and steady distillation rate is recommended.
-
Esterification of Unreacted Fenchol: One patented method describes a continuous esterification step after the dehydrogenation. Acetic anhydride (B1165640) is added to convert the unreacted fenchol into fenchyl acetate, which has a different boiling point, making the subsequent fractional distillation of fenchone easier.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially relevant method for synthesizing this compound is the oxidation or catalytic dehydrogenation of (+)-Fenchol. Fenchol itself can be obtained from natural sources or synthesized from compounds like α-pinene.
Q2: What are the typical reaction conditions for the catalytic dehydrogenation of (+)-Fenchol?
A2: Based on patented procedures, typical conditions involve using a copper-based catalyst at elevated temperatures (reflux conditions, often 170-190°C) for several hours (5-9 hours). Solvents with high boiling points, such as p-xylene or turpentine (B1165885) derivatives, are commonly used.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material ((+)-Fenchol) and the appearance of the product (this compound).
Q4: What are the key safety precautions to consider during this compound synthesis?
A4: The synthesis of this compound involves working with flammable organic solvents at high temperatures. Therefore, it is crucial to perform the reaction in a well-ventilated fume hood, away from any open flames or sparks. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis via Catalytic Dehydrogenation of (+)-Fenchol
| Parameter | Condition 1 | Condition 2 |
| Starting Material | (+)-Fenchol (purity >95%) | (+)-Fenchol (purity 95-98%) |
| Catalyst | Self-made dehydrogenation catalyst (Copper-based) | Self-made dehydrogenation catalyst (Copper sulfate & Sodium carbonate) |
| Catalyst Loading | 3% by weight | 0.5 - 5% by weight |
| Solvent | Dimethylbenzene (p-Xylene) | Turpentine derivatives |
| Temperature | Reflux (170-190°C) | Reflux |
| Reaction Time | 6-9 hours | 5-7 hours |
| Work-up | Distillation of solvent, esterification of unreacted fenchol, fractional distillation | Distillation of solvent, fractional distillation under vacuum |
| Reported Yield | High conversion rate | High conversion rate and good selectivity |
Experimental Protocols
Key Experiment: Catalytic Dehydrogenation of (+)-Fenchol to this compound
This protocol is a generalized procedure based on the methodologies described in the patent literature.
Materials:
-
(+)-Fenchol (high purity, >95%)
-
Dehydrogenation Catalyst (e.g., self-made copper-based catalyst)
-
High-boiling point solvent (e.g., p-xylene or turpentine derivative)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
-
Heating mantle and magnetic stirrer
-
Vacuum source for distillation
Procedure:
-
Dehydration of Reactants:
-
In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap (or similar setup for water removal), combine (+)-Fenchol and the solvent (e.g., p-xylene).
-
Heat the mixture to reflux and allow it to reflux for approximately 30 minutes to remove any traces of water.
-
After dehydration, cool the mixture to a safe temperature (e.g., below 170°C).
-
-
Catalytic Dehydrogenation:
-
Carefully add the dehydrogenation catalyst to the reaction mixture.
-
Heat the mixture back to reflux and maintain a gentle reflux for 5-9 hours.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Remove the solvent by distillation. For high-boiling solvents, vacuum distillation is recommended.
-
The crude this compound can be further purified by fractional distillation under reduced pressure to separate it from any unreacted (+)-Fenchol and other impurities. Collect the fraction corresponding to the boiling point of this compound.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via catalytic dehydrogenation.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Yield in (+)-Fenchone Derivatization
Welcome to the technical support center for (+)-Fenchone derivatization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is resulting in a low yield or has failed completely. What are the most common causes?
A1: Low yields in this compound derivatization often stem from a few key factors, primarily related to its unique structural properties. The most common culprits include:
-
Steric Hindrance: this compound possesses a bicyclic structure with significant steric congestion around the carbonyl group due to the presence of three methyl groups. This can impede the approach of nucleophiles, leading to slow or incomplete reactions.
-
Reagent Quality: Impurities in solvents or degradation of reagents can significantly impact the reaction outcome. Ensure all materials are of high purity and appropriately stored.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can lead to low conversion or the formation of side products.
-
Moisture: Many reactions involving carbonyl compounds are sensitive to moisture. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Q2: I suspect steric hindrance is the primary issue in my reaction. How can I overcome this?
A2: Addressing the steric hindrance of this compound is crucial for improving reaction yields. Consider the following strategies:
-
Choice of Reagents:
-
Utilize smaller, less sterically demanding nucleophiles where possible.
-
Employ stronger, more reactive reagents that can overcome the energetic barrier imposed by steric hindrance.
-
-
Reaction Conditions:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric repulsion. However, be cautious as this may also promote side reactions or decomposition.
-
Longer Reaction Times: Allow the reaction to proceed for an extended period to ensure complete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Microwave Irradiation: This technique can sometimes accelerate reactions that are sluggish under conventional heating.
-
-
Catalyst Selection:
-
For acid-catalyzed reactions, a stronger acid might be necessary.
-
For base-catalyzed reactions, a non-nucleophilic, sterically hindered base (e.g., LDA) can be effective for enolate formation without competing addition reactions.
-
Q3: I am attempting an enolate-based reaction with this compound and observing low conversion. What could be wrong?
A3: Formation of the enolate of this compound can be challenging. Here are some troubleshooting tips:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is often preferred to deprotonate the α-carbon without attacking the carbonyl group.
-
Temperature Control: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Solvent Choice: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are essential for successful enolate formation.
-
Addition Order: Adding the ketone solution to the base solution (inverse addition) can sometimes improve enolate formation and minimize self-condensation.
Q4: My reaction appears to have worked, but I am losing a significant amount of product during purification. What are the best practices for purifying this compound derivatives?
A4: Purification of this compound derivatives can be challenging due to their often similar polarities and potential volatility.
-
Column Chromatography:
-
Silica (B1680970) Gel: This is the most common stationary phase. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
-
Reverse-Phase C18: For more polar derivatives, reverse-phase chromatography with a water/methanol or water/acetonitrile gradient can be a good alternative.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For liquid derivatives with sufficient thermal stability, distillation under reduced pressure can be an option.
-
Volatile Products: Be cautious during solvent removal (e.g., on a rotary evaporator) as some derivatives may be volatile. Use moderate temperatures and pressures.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for common this compound derivatizations. Note that optimal conditions can vary based on the specific substrate and desired product.
Table 1: Synthesis of this compound Oxime
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydroxylamine (B1172632) Hydrochloride | Sodium Acetate (B1210297) | Ethanol (B145695) | Reflux | 2-4 | 85-95 |
| Hydroxylamine Hydrochloride | Pyridine | Ethanol | Reflux | 2-4 | 80-90 |
| Hydroxylamine Hydrochloride | Sodium Hydroxide (B78521) | Methanol | Room Temp | 1-2 | 90-98 |
Table 2: Synthesis of this compound Hydrazone Derivatives
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydrazine Hydrate | Acetic Acid (cat.) | Ethanol | Reflux | 4-6 | 75-85 |
| Phenylhydrazine (B124118) | Acetic Acid (cat.) | Ethanol | Reflux | 3-5 | 80-90 |
| 2,4-Dinitrophenylhydrazine | Sulfuric Acid (cat.) | Ethanol | Room Temp | 1-2 | 90-99 |
Table 3: Aldol Condensation of this compound
| Aldehyde Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | Sodium Hydroxide | Ethanol | 25-50 | 12-24 | 40-60 |
| Furfural | Potassium Hydroxide | Methanol | 25-50 | 12-24 | 45-65 |
Yields are approximate and can be influenced by the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound Oxime
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water.
-
Add the aqueous solution to the ethanolic solution of this compound.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure this compound oxime.
Protocol 2: Synthesis of this compound Phenylhydrazone
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol.
Protocol 3: Base-Catalyzed Aldol Condensation of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in ethanol, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in this compound derivatization.
Caption: Troubleshooting guide for enolate formation with this compound.
Caption: Common derivatization pathways for this compound.
Technical Support Center: Enhancing Enantioselectivity in (+)-Fenchone-Based Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for troubleshooting and improving the enantioselectivity of reactions involving catalysts and chiral auxiliaries derived from (+)-Fenchone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence enantioselectivity in an asymmetric reaction?
Poor enantioselectivity is a common challenge in asymmetric synthesis. The key factors to investigate are the purity and activity of the catalyst, the purity of the substrate and reagents, the reaction temperature, and the choice of solvent.[1] Even minor impurities can interfere with the catalyst, leading to a decrease in enantiomeric excess (ee).[1]
Q2: Is this compound used directly as a catalyst?
While this compound is a valuable chiral starting material, it is more commonly used to synthesize more complex chiral ligands or auxiliaries rather than being used directly as a catalyst. Its rigid bicyclic structure provides a well-defined stereochemical environment that can be exploited in catalyst design. For instance, chiral β-hydroxy oxazolines derived from fenchone have proven to be effective catalysts in reactions like the stereoselective addition of diethylzinc (B1219324) to aldehydes.[2]
Q3: How can the structure of a fenchone-derived catalyst be modified to improve enantioselectivity?
Modifying the catalyst structure is a key strategy when optimizing reaction conditions is insufficient. By combining the rigid fenchone backbone with other functional groups, such as oxazolines, it's possible to create a more effective chiral pocket. This approach can enhance steric induction and lead to significantly higher enantioselectivity.[2] For example, a β-hydroxy-2-oxazoline ligand synthesized from (-)-fenchone (B1675204) and an amino acid-derived oxazoline (B21484) has shown excellent performance, achieving up to 96% ee in the addition of diethylzinc to various aldehydes.[2]
Q4: What role does the solvent play in controlling enantioselectivity?
The solvent has a multifaceted role in influencing enantioselectivity. It can affect the solubility of the catalyst and reactants, the stability of the reaction's transition state, and the aggregation state of the catalyst. Therefore, screening a range of solvents with different polarities and coordinating abilities is a standard and crucial step in optimizing an asymmetric reaction.
Troubleshooting Guide for Low Enantioselectivity
This guide provides a systematic approach to identifying and resolving common issues leading to poor enantioselectivity in your experiments.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for diagnosing and solving issues of low enantiomeric excess (ee).
Caption: A workflow for troubleshooting low enantioselectivity.
Q: My enantiomeric excess (ee) is disappointingly low. Where do I begin?
A: Start by meticulously verifying the purity of all your components.
-
Starting Materials and Reagents: Impurities, especially acidic or basic ones, can interfere with the catalyst's function, creating a non-stereoselective background reaction. Consider purification methods like distillation for liquids or recrystallization for solids.
-
Solvents: Ensure solvents are anhydrous if the reaction is known to be water-sensitive. Excess water can be detrimental to many catalytic systems.
-
Catalyst/Ligand: Confirm the purity and structural integrity of your chiral catalyst or ligand. Degradation over time or impurities from its synthesis are common culprits for reduced performance.
Q: I've confirmed all my materials are pure, but the enantioselectivity hasn't improved. What is the next step?
A: The next step is to systematically screen and optimize the reaction parameters, as they can have a significant impact on enantioselectivity.
-
Temperature: Enantioselectivity is often highly dependent on temperature. Lowering the reaction temperature is a common strategy to improve ee, as it can amplify the small energy difference between the diastereomeric transition states. A temperature screening experiment is highly recommended.
-
Solvent: As mentioned in the FAQ, the solvent plays a critical role. Conduct a screen of various solvents with differing polarities and coordinating abilities (e.g., toluene (B28343), THF, CH₂Cl₂, hexanes).
-
Concentration: The concentration of reactants can influence reaction kinetics and catalyst aggregation, which in turn affects stereoselectivity. Experiment with different molarities.
-
Catalyst Loading: Varying the catalyst loading can sometimes impact the outcome. While higher loading might increase conversion, it may not always lead to better ee.
Case Study: Improving Enantioselectivity with a Fenchone-Derived Catalyst
A study on the asymmetric addition of diethylzinc to aldehydes demonstrated a significant improvement in enantioselectivity by using a chiral β-hydroxy oxazoline ligand derived from (-)-fenchone. This serves as an excellent example of catalyst modification.
Data on Catalyst Performance
The following table summarizes the performance of the fenchone-derived ligand in the enantioselective addition of diethylzinc to various aromatic aldehydes, highlighting its effectiveness and substrate scope.
| Entry | Aldehyde (ArCHO) | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde (B42025) | 95 | 92 | R |
| 2 | 4-Methylbenzaldehyde | 98 | 94 | R |
| 3 | 4-Methoxybenzaldehyde | 96 | 93 | R |
| 4 | 4-Chlorobenzaldehyde | 92 | 96 | R |
| 5 | 4-Bromobenzaldehyde | 94 | 95 | R |
| 6 | 2-Chlorobenzaldehyde | 88 | 90 | R |
| 7 | 1-Naphthaldehyde | 90 | 91 | R |
| (Data sourced from J. Braz. Chem. Soc., 2017, 28, 1354-1360) |
Experimental Protocols
Synthesis of (-)-Fenchone-Derived β-Hydroxy-2-Oxazoline Ligand
This protocol describes the synthesis of the chiral ligand used in the case study.
Caption: Experimental workflow for ligand synthesis.
Procedure:
-
Add anhydrous THF (4.0 mL) and (S)-(−)-2-methyl-4-isopropyloxazoline (2.00 mmol) to a 25 mL round-bottom flask under an argon atmosphere and cool to -78 °C.
-
Once the temperature has stabilized, add n-BuLi (2.10 mmol) in hexane at once. Stir the reaction mixture for 15 minutes.
-
Slowly add a solution of (−)-fenchone (2.00 mmol) dissolved in anhydrous THF (4.0 mL) drop by drop.
-
Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction and purify the crude product using flash column chromatography to yield the β-hydroxy-2-oxazoline ligand.
Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details the use of the synthesized ligand in a catalytic enantioselective reaction.
Procedure:
-
To a flame-dried reaction vessel under an argon atmosphere, add the synthesized fenchone-derived ligand (0.1 mmol) and anhydrous toluene (2.0 mL).
-
Cool the mixture to 0 °C and add diethylzinc (1.0 M in hexanes, 2.4 mL, 2.4 mmol). Stir for 20 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the mixture.
-
Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
References
Stability of (+)-Fenchone under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-fenchone under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a bicyclic monoterpene ketone that is generally considered stable under standard laboratory conditions (ambient temperature and pressure, neutral pH, and in the absence of strong oxidizing or reducing agents). For long-term storage, it is recommended to keep it in a cool, dark place in a tightly sealed container to minimize potential degradation from heat, light, and oxidation.
Q2: How stable is this compound to heat?
A2: Terpenes, including this compound, can be susceptible to thermal degradation. At elevated temperatures, such as those used in gas chromatography (GC) inlets, decomposition can occur. Studies on related terpenes have shown that heating in the presence of air can lead to a complex mixture of degradation products through dehydrogenation, epoxidation, cleavage of double bonds (not present in fenchone's core structure), allylic oxidation, and skeletal rearrangements. It is advisable to use the lowest practical temperatures for analysis and distillation.
Q3: Is this compound stable in acidic conditions?
A3: this compound may undergo rearrangement in the presence of strong acids. The bicyclic [2.2.1]heptan-2-one skeleton of fenchone is susceptible to acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement, which involves the migration of alkyl groups via carbocation intermediates. The specific products will depend on the acid concentration, temperature, and solvent. It is recommended to avoid prolonged exposure to strong acidic conditions if the integrity of the fenchone molecule is critical.
Q4: What happens to this compound in the presence of a strong base?
A4: While this compound does not have readily abstractable alpha-hydrogens that would lead to common base-catalyzed reactions like aldol (B89426) condensation, strong bases can promote enolate formation. Under harsh basic conditions, slow degradation or isomerization may occur. If a halogen is present on the carbon adjacent to the carbonyl group (an α-halofenchone), a Favorskii rearrangement could occur in the presence of a base, leading to a ring-contracted carboxylic acid derivative. For this compound itself, significant decomposition under typical basic conditions (e.g., aqueous NaOH at room temperature) is not expected to be rapid, but prolonged exposure or heating should be avoided.
Q5: How does this compound behave in the presence of oxidizing agents?
A5: As a ketone, this compound is relatively resistant to mild oxidizing agents. However, strong oxidizing agents can react with fenchone. For instance, a Baeyer-Villiger oxidation can occur with peroxy acids (e.g., m-CPBA), which would oxidize the ketone to a lactone (a cyclic ester) by inserting an oxygen atom between the carbonyl carbon and an adjacent carbon. Very strong oxidizing agents like potassium permanganate (B83412) under harsh conditions can lead to the cleavage of carbon-carbon bonds and the formation of dicarboxylic acids.
Q6: What is the stability of this compound towards reducing agents?
A6: The ketone functional group in this compound is readily reducible. Common reducing agents will convert fenchone to its corresponding alcohol, fenchol (B156177).
-
Sodium borohydride (B1222165) (NaBH₄) will reduce fenchone to fenchol. This is a common and relatively mild reducing agent for ketones.
-
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce fenchone to fenchol.
-
Under strongly acidic conditions with zinc amalgam (Clemmensen reduction ) or under basic conditions with hydrazine (B178648) (Wolff-Kishner reduction ), the ketone can be fully reduced to the corresponding alkane, fenchane.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound after a reaction. | Degradation due to reaction conditions. | - Acidic conditions: Neutralize the reaction mixture as soon as possible. Consider using a milder acid or a buffer system. - Basic conditions: Neutralize promptly. Avoid excessive heating. - Oxidative conditions: Ensure that the oxidant used is selective and that the reaction is not allowed to proceed for too long. - Reductive conditions: If the desired product is not fenchol or fenchane, the reducing agent may be too strong. Choose a milder reagent. - Thermal stress: Keep reaction temperatures as low as possible. If distillation is required, use vacuum distillation. |
| Unexpected peaks in GC-MS or NMR analysis. | Isomerization or degradation of this compound. | - Acid-catalyzed rearrangement: Characterize the unexpected peaks. They may correspond to rearranged isomers. To avoid this, run the reaction at a lower temperature or use a non-acidic catalyst if possible. - Thermal degradation in GC inlet: Lower the injector temperature. Use a cool on-column injection technique if available. - Oxidative degradation: If the reaction was exposed to air at high temperatures, oxidative byproducts may have formed. Purge the reaction with an inert gas (e.g., nitrogen or argon). |
| Inconsistent results in bioassays. | Presence of impurities or degradation products. | - Purify the this compound sample before use via chromatography or distillation. - Re-evaluate the stability of the compound in the assay medium. Some biological buffers can be slightly acidic or basic. - Include a positive control with freshly purified this compound in each experiment. |
Summary of Stability Data
| Condition | Reagent/Stress | Expected Stability of this compound | Potential Products |
| Acidic | Strong acids (e.g., H₂SO₄, HCl) | Low; prone to rearrangement. | Isomeric ketones or other rearranged products. |
| Basic | Strong bases (e.g., NaOH, KOH) | Moderate; generally stable but can degrade under harsh conditions. | Enolate, potential for slow degradation. |
| Oxidative | Peroxy acids (e.g., m-CPBA) | Low; undergoes Baeyer-Villiger oxidation. | Lactones. |
| Strong oxidants (e.g., KMnO₄) | Low; C-C bond cleavage. | Dicarboxylic acids. | |
| Reductive | NaBH₄, LiAlH₄ | Low; ketone is reduced. | Fenchol. |
| Zn(Hg)/HCl or N₂H₄/KOH | Low; ketone is fully reduced. | Fenchane. | |
| Thermal | High temperatures (>150°C) | Moderate to low; depends on temperature and presence of oxygen. | A complex mixture of dehydrogenated, oxidized, and rearranged products. |
| Photolytic | UV light | Generally stable, especially in UV-protective containers. | Long-term exposure may lead to degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at room temperature and take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
For more aggressive testing, the study can be performed at an elevated temperature (e.g., 60°C).
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same time course and temperature conditions as the acidic hydrolysis study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor over time.
-
-
Thermal Degradation:
-
Place a known amount of neat this compound or the stock solution in a sealed vial.
-
Heat the vial in an oven at a set temperature (e.g., 80°C, 120°C).
-
Analyze samples at various time points.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating method, such as GC-MS or HPLC-UV.
-
Quantify the amount of remaining this compound and identify any major degradation products by comparing their mass spectra or retention times to standards if available.
-
Protocol 2: GC-MS Analysis of this compound and its Potential Degradants
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating terpenes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: To minimize thermal degradation, start with a low injector temperature (e.g., 200°C) and optimize as needed.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
-
Sample Preparation: Dilute the samples from the forced degradation study in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration for GC-MS analysis.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected results.
Caption: Potential reaction pathways of this compound.
Technical Support Center: Overcoming Challenges in the Scale-Up of (+)-Fenchone Production
Welcome to the technical support center for (+)-Fenchone production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is through the catalytic dehydrogenation of (+)-Fenchyl alcohol. This process involves the oxidation of the secondary alcohol group in fenchyl alcohol to a ketone, yielding fenchone.[1][2][3]
Q2: What are the primary challenges when scaling up this compound production?
A2: Key challenges during the scale-up of this compound production include:
-
Maintaining high yield and purity: Ensuring consistent reaction outcomes at a larger scale can be difficult.
-
Efficient heat management: The dehydrogenation reaction is typically endothermic, requiring careful and uniform heat input.
-
Catalyst performance and longevity: Catalyst deactivation can lead to decreased reaction rates and yields.
-
Effective purification: Separating this compound from unreacted starting material, byproducts, and solvents requires an optimized purification strategy, often involving fractional distillation.
-
Consistent raw material quality: The purity of the starting (+)-Fenchyl alcohol can significantly impact the final product quality and yield.
Q3: What are the critical quality attributes for this compound in pharmaceutical applications?
A3: For pharmaceutical applications, the critical quality attributes of this compound typically include:
-
High purity: Usually greater than 99.0%.
-
Low levels of impurities: Including residual solvents, unreacted starting materials, and byproducts.
-
Specific optical rotation: To ensure the correct enantiomeric form is present.
-
Absence of heavy metals and other contaminants.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis, purification, and analysis of this compound.
Synthesis: Catalytic Dehydrogenation of (+)-Fenchyl Alcohol
Issue 1: Low Yield of this compound
Question: My dehydrogenation reaction of (+)-Fenchyl alcohol is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Reaction Temperature | Verify the temperature of the reaction mixture is within the optimal range (typically 200-300°C for catalytic dehydrogenation). Ensure uniform heating of the reactor. | An optimized temperature will maximize the reaction rate without promoting side reactions or catalyst degradation. |
| Catalyst Deactivation | The catalyst may be poisoned or coked. Regenerate the catalyst according to the manufacturer's instructions or replace it with a fresh batch. | A fresh or regenerated catalyst should restore the reaction rate and improve the yield. |
| Incomplete Reaction | Monitor the reaction progress using GC analysis. If the reaction stalls, consider extending the reaction time or increasing the catalyst loading. | The reaction should proceed to completion, maximizing the conversion of the starting material. |
| Poor Quality Starting Material | The presence of impurities in (+)-Fenchyl alcohol can inhibit the catalyst or lead to side reactions. Analyze the purity of the starting material and consider purification if necessary. | High-purity starting material will lead to a cleaner reaction and higher yield of the desired product. |
| Suboptimal Catalyst Loading | The amount of catalyst may be insufficient for the scale of the reaction. Perform small-scale experiments to determine the optimal catalyst-to-substrate ratio. | An optimized catalyst loading will ensure an efficient reaction rate without being wasteful. |
Issue 2: Formation of Significant Byproducts
Question: I am observing significant byproduct peaks in the GC analysis of my crude this compound. What are these byproducts and how can I minimize their formation?
Answer: Byproduct formation is a common issue in the dehydrogenation of fenchyl alcohol. Identifying and minimizing these impurities is crucial for achieving high-purity this compound.
Common Byproducts and Mitigation Strategies:
| Byproduct | Potential Cause | Mitigation Strategy |
| Unreacted (+)-Fenchyl Alcohol | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. |
| Dehydration Products (e.g., Fenchene) | High reaction temperatures or acidic sites on the catalyst. | Optimize the reaction temperature to the lower end of the effective range. Use a more selective catalyst. |
| Isomerization Products | Isomerization of fenchone or fenchyl alcohol at high temperatures. | Lower the reaction temperature and minimize reaction time. |
Purification: Fractional Distillation
Issue 3: Poor Separation During Fractional Distillation
Question: I am having difficulty separating this compound from impurities using fractional distillation, resulting in low purity of the final product. How can I improve the separation efficiency?
Answer: Effective fractional distillation relies on optimizing several parameters to achieve good separation.
Troubleshooting Poor Separation:
| Parameter | Troubleshooting Action |
| Column Efficiency | Ensure the distillation column has a sufficient number of theoretical plates for the separation. For closely boiling impurities, a longer column or a column with more efficient packing may be required. |
| Reflux Ratio | Increase the reflux ratio. A higher reflux ratio improves separation but increases the distillation time. |
| Distillation Rate | A slow and steady distillation rate is crucial for achieving equilibrium within the column. Avoid rapid heating. |
| Vacuum Pressure | For vacuum distillation, ensure a stable and sufficiently low vacuum is maintained. Fluctuations in pressure can disrupt the separation. |
| Temperature Gradient | Ensure a proper temperature gradient is established along the column. Inadequate insulation can lead to a loss of this gradient. |
Analysis: Gas Chromatography (GC)
Issue 4: Inaccurate Quantification of this compound Purity by GC
Question: My GC analysis of this compound is showing inconsistent results, and I suspect the purity measurement is inaccurate. How can I troubleshoot my GC method?
Answer: Accurate GC analysis requires a properly maintained instrument and a validated method.
Troubleshooting GC Analysis:
| Symptom | Potential Cause | Solution |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and a column suitable for ketones. Trim the first few centimeters of the column. |
| Ghost Peaks | Contamination in the syringe, injector, or carrier gas. | Clean the syringe, replace the septum and liner, and ensure high-purity carrier gas. |
| Shifting Retention Times | Fluctuations in carrier gas flow rate or oven temperature. | Check for leaks in the gas lines and verify the oven temperature program. |
| Non-linear Response | Detector saturation or non-linear detector response. | Prepare a calibration curve with a range of concentrations to ensure linearity. Dilute the sample if necessary. |
Data Presentation
The following tables provide illustrative data on how different parameters can affect the yield and purity of this compound. Note: This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.
Table 1: Effect of Temperature on this compound Yield and Purity
| Reaction Temperature (°C) | Yield (%) | Purity (%) | Key Observations |
| 200 | 75 | 98.5 | Lower conversion rate. |
| 225 | 88 | 99.2 | Optimal balance of yield and purity. |
| 250 | 92 | 97.0 | Increased yield but also more byproducts. |
| 275 | 85 | 94.5 | Significant byproduct formation observed. |
Table 2: Effect of Catalyst Loading on this compound Yield
| Catalyst Loading (wt%) | Reaction Time (h) | Yield (%) |
| 1 | 12 | 70 |
| 2 | 8 | 85 |
| 3 | 6 | 90 |
| 4 | 6 | 91 |
Experimental Protocols
Protocol 1: Catalytic Dehydrogenation of (+)-Fenchyl Alcohol
This protocol provides a general procedure for the synthesis of this compound.
-
Reactor Setup: Charge a suitable reactor with (+)-Fenchyl alcohol and a copper-based catalyst (e.g., copper chromite). The reactor should be equipped with a mechanical stirrer, a temperature probe, and a condenser.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove any oxygen.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 225°C) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Reaction Completion: Once the reaction has reached completion (as determined by the disappearance of the starting material), cool the mixture to room temperature.
-
Catalyst Removal: Remove the catalyst by filtration.
-
Crude Product: The filtrate is the crude this compound, which can then be purified.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol outlines the purification of crude this compound.
-
Apparatus Setup: Set up a fractional distillation apparatus with a packed column, a distillation head, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently.
-
Collecting Fractions: Collect the fractions that distill at the boiling point of this compound at the applied pressure. Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.
-
Analysis: Analyze the purity of the collected fractions by GC.
Protocol 3: GC-MS Analysis of this compound
This protocol provides a standard method for the analysis of this compound purity.[4][5]
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split injection).
-
Data Analysis: Identify peaks by comparing their mass spectra and retention times with a this compound standard. Calculate purity based on the peak area percentage.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the production and troubleshooting of this compound.
Caption: Overall workflow for this compound production.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. US1933939A - Preparation of fenchone - Google Patents [patents.google.com]
- 2. CN105152885A - Preparation method of fenchone - Google Patents [patents.google.com]
- 3. CN103012097A - Method for preparing fenchone - Google Patents [patents.google.com]
- 4. Chemical composition of fennel seed extract and determination of fenchone in commercial formulations by GC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical composition of fennel seed extract and determination of fenchone in commercial formulations by GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic (+)-Fenchone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic (+)-Fenchone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most prevalent impurity in this compound synthesized via the catalytic dehydrogenation or oxidation of (+)-Fenchol is the unreacted starting material, (+)-Fenchol.[1][2][3] Other potential impurities may include isomeric ketones (e.g., isofenchone) and minor byproducts from side reactions that occur during synthesis.[4]
Q2: Which purification methods are most effective for removing these impurities?
A2: The two primary methods for purifying synthetic this compound are fractional vacuum distillation and silica (B1680970) gel column chromatography.
-
Fractional Vacuum Distillation is highly effective for separating Fenchone from less volatile impurities like Fenchol, capitalizing on their different boiling points.[5] It is suitable for large-scale purification.
-
Silica Gel Column Chromatography provides excellent separation of Fenchone (a ketone) from more polar impurities like Fenchol (an alcohol) and is ideal for achieving very high purity on a lab scale.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate volatile compounds and provide their relative concentrations, as well as confirm the identity of the main product and any impurities through their mass spectra. A pure sample will show a single major peak corresponding to Fenchone.
Q4: Can I use crystallization to purify this compound?
A4: Direct crystallization of this compound is uncommon as it is an oily liquid at room temperature. However, it is possible to purify it by converting it into a solid derivative, crystallizing the derivative, and then regenerating the pure Fenchone. This is a more complex, multi-step process generally reserved for specific applications requiring exceptionally high purity.
Data Presentation: Physical Properties of Fenchone and Key Impurity
Understanding the physical properties of this compound and its common impurities is critical for selecting and optimizing purification methods.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Polarity |
| This compound | 152.23 | ~193 | ~0.948 | Moderate (Ketone) |
| (+)-Fenchol | 154.25 | ~201 | ~0.942 | High (Alcohol) |
(Data sourced from multiple references, including and)
Experimental Workflows & Logical Relationships
A general workflow for the purification and analysis of synthetic Fenchone is presented below.
Caption: General workflow for purification of synthetic this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Fractional Vacuum Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Low Purity | - Inefficient Column: The fractionating column is too short or has too few theoretical plates for the separation.- Distillation Rate Too Fast: Vapor does not have sufficient time to equilibrate on the column surfaces.- Unstable Vacuum: Fluctuations in pressure cause inconsistent boiling and disrupt the temperature gradient. | - Use a longer Vigreux or packed column to increase the number of theoretical plates.- Reduce the heating rate to ensure a slow, steady collection of distillate (approx. 1-2 drops per second).- Check all seals and connections for leaks. Use a high-quality vacuum pump and a pressure regulator. |
| No Distillate Collected | - Vacuum Too High / Temperature Too Low: The boiling point of Fenchone at the applied pressure is higher than the set temperature.- System Leak: A significant leak prevents the system from reaching the necessary low pressure. | - Gradually decrease the vacuum pressure or increase the heating mantle temperature.- Check all joints and seals for leaks using a vacuum gauge. Ensure all glassware is properly greased. |
| Product "Bumping" / Unstable Boiling | - Lack of Boiling Chips/Stirring: Uneven heating leads to sudden, violent boiling.- Heating Rate Too High: The liquid is being superheated. | - Always use fresh boiling chips or a magnetic stir bar in the distillation flask.- Apply heat gradually and ensure the flask is evenly heated by the mantle. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Fractions | - Incorrect Solvent System: The polarity of the eluent is too high, causing all compounds to elute quickly.- Column Overloaded: Too much crude material was loaded onto the column.- Poorly Packed Column: Channeling in the silica gel leads to an uneven solvent front. | - Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of ~0.3 for Fenchone. A good starting point is a low percentage of ethyl acetate (B1210297) in hexanes (e.g., 5-10%).- Use a proper adsorbent-to-sample ratio, typically 30:1 to 50:1 by weight.- Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks. |
| Product Elutes Too Slowly or Not At All | - Solvent Polarity Too Low: The eluent is not strong enough to displace the Fenchone from the silica gel. | - Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexane mixture. |
| Streaking or Tailing of Bands on Column | - Sample is too Concentrated: The loaded sample band was too broad.- Compound Degradation on Silica: Fenchone may be sensitive to the acidic nature of standard silica gel. | - Dissolve the crude sample in a minimal amount of the initial, low-polarity eluent before loading.- Consider using deactivated or neutral silica gel. Adding a small amount (~1%) of triethylamine (B128534) to the eluent can also neutralize the silica. |
A decision tree for troubleshooting common purification outcomes is provided below.
Caption: Troubleshooting decision tree for Fenchone purification.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is ideal for separating this compound from the less volatile (+)-Fenchol impurity on a larger scale.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Ensure all glass joints are properly sealed with appropriate grease.
-
Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge.
-
-
Procedure:
-
Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 20 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at its boiling point corresponding to the system pressure. For reference, the boiling point of Fenchone is ~193 °C at atmospheric pressure.
-
Once the Fenchone fraction is collected, the temperature will either drop or begin to rise sharply as higher-boiling impurities (like Fenchol) start to distill. Stop the distillation at this point.
-
Allow the system to cool completely before venting to atmospheric pressure.
-
-
Purity Analysis: Analyze the collected fraction by GC-MS to confirm purity.
Protocol 2: Silica Gel Column Chromatography
This method is suitable for achieving high purity on a laboratory scale, effectively separating the moderately polar Fenchone from the more polar Fenchol.
-
Solvent System Selection:
-
Using TLC, determine an appropriate eluent system. A mixture of ethyl acetate and hexanes is common.
-
The ideal system should give the this compound an Rf value of approximately 0.25-0.35 and show good separation from the Fenchol spot (which will have a lower Rf). A typical starting point is 5% Ethyl Acetate / 95% Hexanes.
-
-
Column Packing:
-
Select a column with an appropriate diameter and length for the amount of sample.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal volume of the eluent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Begin elution with the solvent system, collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Once the Fenchone begins to elute, you may need to gradually increase the solvent polarity (e.g., to 10% Ethyl Acetate / 90% Hexanes) to speed up elution if it is too slow.
-
-
Fraction Analysis and Product Recovery:
-
Combine the pure fractions containing only this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm final purity using GC-MS.
-
References
- 1. CN105152885A - Preparation method of fenchone - Google Patents [patents.google.com]
- 2. CN103012097A - Method for preparing fenchone - Google Patents [patents.google.com]
- 3. Fenchol - Wikipedia [en.wikipedia.org]
- 4. Fenchol - CAS - 1632-73-1 | Axios Research [axios-research.com]
- 5. iipseries.org [iipseries.org]
Technical Support Center: Optimizing Catalyst Stability in Fenchone-Involved Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst stability in reactions involving fenchone.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during fenchone conversion processes such as hydrogenation, isomerization, and oxidation.
Issue 1: Gradual or Rapid Loss of Catalyst Activity During Fenchone Hydrogenation
Q: My hydrogenation catalyst (e.g., Pt/C, Pd/C, Raney Nickel) is showing a significant decrease in activity during the conversion of fenchone to fenchol. What are the potential causes and how can I troubleshoot this?
A: Loss of activity in fenchone hydrogenation is a common issue that can often be attributed to several factors. Here is a step-by-step guide to diagnose the problem:
-
Catalyst Poisoning:
-
Symptoms: A sharp, often irreversible decline in reaction rate.
-
Possible Causes:
-
Feedstock Impurities: Fenchone sourced from natural products may contain sulfur or nitrogen compounds which are known poisons for noble metal catalysts. Other organic impurities can also block active sites.
-
Solvent Contamination: Trace impurities in the solvent can adsorb onto the catalyst surface.
-
-
Troubleshooting Steps:
-
Analyze your fenchone feedstock and solvent for common catalyst poisons.
-
Purify the feedstock through distillation or chromatography if impurities are detected.
-
Ensure the use of high-purity solvents.
-
-
-
Coking or Fouling:
-
Symptoms: A gradual decrease in catalyst activity over time.
-
Possible Causes:
-
Side Reactions: At elevated temperatures, fenchone or the solvent may undergo side reactions leading to the formation of heavy organic molecules (coke) that deposit on the catalyst surface, blocking pores and active sites.
-
-
Troubleshooting Steps:
-
Lower the reaction temperature to minimize side reactions.
-
Increase hydrogen pressure to promote hydrogenation over coke-forming reactions.
-
Consider a different solvent that is more stable under the reaction conditions.
-
-
-
Sintering:
-
Symptoms: A slow, irreversible loss of activity, particularly after prolonged use at high temperatures.
-
Possible Causes:
-
High Reaction Temperatures: Exposure to high temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[1]
-
-
Troubleshooting Steps:
-
Operate at the lowest effective temperature.
-
If high temperatures are necessary, choose a catalyst with a more thermally stable support.
-
-
-
Metal Leaching:
-
Symptoms: Loss of catalyst activity and potential contamination of the product with the leached metal.
-
Possible Causes:
-
Acidic Conditions: The presence of acidic impurities can lead to the dissolution of the metal from the support.
-
-
Troubleshooting Steps:
-
Neutralize the feedstock if it is acidic.
-
Use a catalyst that is more resistant to leaching under your reaction conditions.
-
-
Issue 2: Poor Selectivity and Catalyst Deactivation in Fenchone Isomerization
Q: I am using a solid acid catalyst (e.g., zeolite, sulfated zirconia) for the isomerization of fenchone, but I'm observing poor selectivity and a rapid decline in catalyst performance. What could be the issue?
A: Challenges with selectivity and stability in solid acid catalysis for fenchone isomerization often stem from the nature of the catalyst and the reaction conditions.
-
Coke Formation:
-
Symptoms: Gradual loss of activity and a shift in product distribution. The catalyst may change color.
-
Possible Causes:
-
Strong Acid Sites: Very strong acid sites can promote side reactions, leading to the formation of coke.
-
High Temperatures: Higher temperatures accelerate coking.
-
-
Troubleshooting Steps:
-
Use a catalyst with milder acidity.
-
Lower the reaction temperature.
-
Introduce a co-feed of a hydrogen-donating solvent to suppress coke formation.
-
Regenerate the catalyst through calcination to burn off the coke.
-
-
-
Pore Blockage:
-
Symptoms: A rapid initial drop in activity.
-
Possible Causes:
-
Inappropriate Pore Size: Fenchone or its isomers may be too large to efficiently diffuse in and out of the catalyst's pores, leading to blockage.
-
-
Troubleshooting Steps:
-
Select a catalyst with a larger pore size.
-
-
Frequently Asked Questions (FAQs)
Catalyst Handling and Activation
-
Q1: How should I handle and store my fenchone hydrogenation catalyst to ensure its stability?
-
A1: Noble metal catalysts like Pt/C and Pd/C are often pyrophoric, especially after reduction. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Store them in a cool, dry place away from air and moisture. Raney Nickel is typically stored under water or a solvent to prevent oxidation.
-
-
Q2: What is the proper activation procedure for a new batch of catalyst for fenchone reactions?
-
A2: The activation procedure depends on the catalyst type. For many metal catalysts, it involves a reduction step, often by heating under a flow of hydrogen, to convert the metal oxide precursor to the active metallic state. Always follow the manufacturer's specific instructions for activation.
-
Catalyst Deactivation
-
Q3: Can the bicyclic structure of fenchone contribute to faster catalyst deactivation?
-
A3: Yes, the sterically hindered nature of fenchone's carbonyl group can lead to specific adsorption geometries on the catalyst surface. This can sometimes promote side reactions or incomplete conversion, which may contribute to the formation of deactivating species on the catalyst surface.
-
-
Q4: My reaction solvent is ethanol (B145695). Could this be affecting my catalyst's stability in fenchone hydrogenation?
-
A4: While ethanol is a common solvent, under certain conditions (e.g., with copper-based catalysts), it can participate in side reactions such as dehydrogenation to acetaldehyde, which can then form other byproducts that may foul the catalyst.[2] It is important to ensure the solvent is inert under the chosen reaction conditions.
-
Catalyst Regeneration
-
Q5: Is it possible to regenerate a deactivated catalyst used in fenchone reactions?
-
A5: Yes, regeneration is often possible, depending on the cause of deactivation.
-
Coking: For catalysts deactivated by coke, a controlled oxidation (calcination) in air or a mixture of oxygen and an inert gas can burn off the carbonaceous deposits.
-
Poisoning: Some poisons can be removed by washing with appropriate solvents or by a chemical treatment. For example, some sulfur-poisoned catalysts can be partially regenerated by a high-temperature treatment.
-
Sintering: Deactivation by sintering is generally irreversible.
-
-
-
Q6: What is a general procedure for regenerating a coked solid acid catalyst?
-
A6: A typical regeneration procedure involves carefully heating the catalyst in a controlled flow of air or a diluted oxygen stream to a temperature high enough to burn off the coke without causing thermal damage to the catalyst structure. The exact temperature and duration will depend on the specific catalyst and the nature of the coke.
-
Data Presentation
Table 1: Common Catalysts for Fenchone Hydrogenation and Their Typical Deactivation Mechanisms
| Catalyst | Typical Reaction | Common Deactivation Mechanisms |
| Pt/C | Hydrogenation of fenchone to fenchol | Poisoning (sulfur, nitrogen compounds), Sintering (at high temperatures) |
| Pd/C | Hydrogenation of fenchone to fenchol | Poisoning (sulfur, nitrogen compounds), Coking |
| Raney Nickel | Hydrogenation of fenchone to fenchol | Poisoning (sulfur compounds), Oxidation if not handled properly |
| Copper Chromite | Hydrogenation of fenchone to fenchol | Sintering, Leaching in acidic media, Poisoning by strong adsorption of reactants/products[3] |
Table 2: Influence of Reaction Parameters on Catalyst Stability in Analogous Terpene Isomerization Reactions
| Parameter | Effect on Catalyst Stability | Recommended Action for Fenchone Isomerization |
| Temperature | Higher temperatures increase reaction rate but also accelerate coking and sintering. | Operate at the lowest temperature that provides a reasonable reaction rate. |
| Feedstock Purity | Impurities can act as poisons. | Ensure high purity of fenchone feedstock. |
| Catalyst Acidity | Stronger acidity can lead to higher activity but also more side reactions and coking. | Optimize catalyst acidity for the desired selectivity and stability. |
Experimental Protocols
Protocol 1: General Procedure for Testing Catalyst Stability in Fenchone Hydrogenation
-
Catalyst Preparation and Activation:
-
Accurately weigh the required amount of catalyst and place it in the reactor.
-
If necessary, activate the catalyst according to the manufacturer's protocol (e.g., reduction under H₂ flow at a specific temperature).
-
-
Reaction Setup:
-
Charge the reactor with the fenchone feedstock and the chosen solvent.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
-
Reaction Monitoring:
-
Heat the reactor to the desired temperature while stirring.
-
Periodically take samples from the reaction mixture.
-
Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of fenchone and the selectivity towards fenchol.
-
-
Data Analysis:
-
Plot the conversion of fenchone versus time. A decrease in the slope of this curve over time indicates catalyst deactivation.
-
For recycle experiments, after each run, separate the catalyst from the reaction mixture, wash it with fresh solvent, and reuse it in a subsequent run with fresh feedstock. A decrease in the initial reaction rate in consecutive runs is a clear indicator of deactivation.
-
Protocol 2: General Procedure for Evaluating the Regeneration of a Coked Solid Acid Catalyst
-
Deactivation:
-
Use the solid acid catalyst in a fenchone isomerization reaction until a significant loss of activity is observed.
-
-
Catalyst Recovery and Preparation for Regeneration:
-
After the reaction, filter the catalyst and wash it thoroughly with a suitable solvent to remove any adsorbed organic molecules.
-
Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.
-
-
Regeneration (Calcination):
-
Place the dried, deactivated catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of air or a mixture of air and nitrogen. The heating rate should be controlled to avoid a rapid temperature increase due to the exothermic combustion of coke.
-
Hold the catalyst at the final calcination temperature (typically 400-550 °C, depending on the catalyst's thermal stability) for several hours until the coke is completely removed.
-
Cool the catalyst down to room temperature under a flow of inert gas.
-
-
Re-testing the Regenerated Catalyst:
-
Use the regenerated catalyst in the fenchone isomerization reaction under the same conditions as the fresh catalyst.
-
Compare the activity and selectivity of the regenerated catalyst to that of the fresh and deactivated catalyst to evaluate the effectiveness of the regeneration process.
-
Visualizations
Caption: A decision tree for troubleshooting catalyst deactivation in fenchone reactions.
Caption: A general workflow for the regeneration of a coked solid acid catalyst.
References
Technical Support Center: Enhancing the Solubility of (+)-Fenchone for Biological Assays
Welcome to the technical support center for (+)-Fenchone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively preparing this compound solutions for biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is a natural monoterpenoid and a colorless oily liquid.[1] It is known for its camphor-like odor and is a constituent of essential oils from plants like fennel.[1][2] Like many lipophilic compounds, this compound is practically insoluble in water, which poses a significant challenge for its application in aqueous-based biological assays, such as cell culture experiments.[2][3] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the primary solvents for preparing a this compound stock solution?
A2: The most common primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It can be dissolved in DMSO at concentrations as high as 100-200 mg/mL, though this may require ultrasonication. Ethanol is another organic solvent in which this compound is soluble.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are tolerant up to 1%. However, sensitive and primary cell lines may be affected at concentrations below 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, this compound stock solutions in an organic solvent should be stored at -20°C for up to one month or -80°C for up to six months. It is advisable to protect the solution from light. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution of the stock solution into aqueous media is a common issue. This guide provides a systematic approach to troubleshoot and prevent this problem.
dot
Caption: A logical workflow for troubleshooting precipitation issues.
| Problem | Potential Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Reduce Final Concentration: Lower the final working concentration of this compound in your assay. 2. Increase Co-solvent: If possible, slightly increase the final percentage of DMSO, ensuring it remains within the tolerated range for your cells (typically <0.5%). 3. Use a Solubility Enhancer: Employ co-solvents, cyclodextrins, or a lipid-based formulation as detailed in the protocols below. |
| Cloudiness or precipitate forms over time | The solution is supersaturated and thermodynamically unstable, leading to crystallization. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. 2. Maintain Temperature: Ensure the temperature of your solutions is consistent throughout the experiment. 3. Use a Stabilizing Formulation: Cyclodextrin or lipid-based formulations can improve the long-term stability of the solution. |
| Inconsistent experimental results | Micro-precipitation, not visible to the naked eye, may be occurring, leading to variations in the effective concentration of dissolved this compound. | 1. Filter the Final Solution: After dilution, filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates. 2. Vortex Before Use: Gently vortex the solution before adding it to your assay to ensure homogeneity. |
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Achievable Concentration | Reference |
| 100% DMSO | 100 - 200 mg/mL (656.90 - 1313.80 mM) (may require sonication) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (32.85 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (32.85 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (32.85 mM) | |
| Ethanol | Soluble (specific concentration not provided) | |
| Water | Practically Insoluble |
Experimental Protocols
Here are detailed protocols for enhancing the solubility of this compound for biological assays.
Protocol 1: Co-solvent Formulation
This protocol uses a combination of DMSO, PEG300, and Tween-80 to create a clear aqueous solution of this compound.
dot
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of (+)-Fenchone and (-)-Fenchone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenchone, a bicyclic monoterpene and a constituent of various essential oils, exists as two enantiomers: (+)-fenchone and (-)-fenchone (B1675204).[1] While structurally mirror images, these stereoisomers can exhibit distinct biological activities due to their differential interactions with chiral biological molecules such as receptors and enzymes. This guide provides an objective comparison of the known biological activities of this compound and (-)-fenchone, supported by available experimental data, to aid researchers in the fields of pharmacology and drug development.
Comparative Biological Activity
Direct comparative studies on the biological activities of (+)- and (-)-fenchone are limited. However, existing research provides valuable insights, particularly in the realm of antimicrobial activity.
Antifungal Activity
A key area where the enantiomers of fenchone have been directly compared is their efficacy against the opportunistic fungal pathogen Candida albicans. Research indicates that (-)-fenchone exhibits significantly greater antifungal activity than its (+)-enantiomer.
Table 1: Comparative Antifungal Activity of Fenchone Enantiomers against Candida albicans
| Enantiomer | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
| (-)-Fenchone | 8 µg/mL (MIC90) | 16 µg/mL |
| This compound | 41.6 ± 14.4 mg/mL | 83.3 ± 28.7 mg/mL |
Data for (-)-Fenchone from a study on oral Candida albicans isolates.[2][3] Data for this compound from a separate study evaluating its antifungal effect.[2]
The data clearly demonstrates that (-)-fenchone is a more potent antifungal agent against C. albicans, with both MIC and MFC values being substantially lower than those reported for this compound. This suggests a stereoselective interaction with fungal targets.
Other Biological Activities of Fenchone (Enantiomer Unspecified)
Numerous studies have investigated the biological properties of "fenchone" without specifying the particular enantiomer used. While this limits a direct comparison, the data provides a valuable overview of the compound's potential therapeutic applications. These activities include antimicrobial, antioxidant, anti-inflammatory, and diuretic effects.
Table 2: Summary of Biological Activities of Fenchone (Enantiomer Unspecified)
| Biological Activity | Test System | Key Findings (Quantitative Data) |
| Antimicrobial | Escherichia coli | MIC: 8.3 ± 3.6 mg/mL; MBC: 25 ± 0.0 mg/mL |
| Pseudomonas aeruginosa | MIC: 266.6 ± 115.4 mg/mL; MBC: 533.3 ± 230.9 mg/mL | |
| Antioxidant | DPPH radical scavenging assay | IC50: 3.32 ± 0.008 mM |
| Cytotoxicity | HeLa cells | IC50: 12.63 ± 0.12 µM |
| Diuretic | Rat model (400 mg/kg dose) | Urinary Volume: 5.22 ± 0.20 mL/100g (vs. 2.23 ± 0.14 in control) |
| Na+ Excretion: 184.06 ± 1.21 mmol/L (vs. 136.93 ± 0.95 in control) | ||
| K+ Excretion: 46.21 ± 0.51 mmol/L (vs. 25.53 ± 1.31 in control) |
Data compiled from studies on fenchone where the specific enantiomer was not reported.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
The antifungal susceptibility of Candida albicans to fenchone enantiomers is determined using a broth microdilution method.
Methodology:
-
Inoculum Preparation: A standardized suspension of Candida albicans is prepared to a specific cell density (e.g., 10^6 CFU/mL).
-
Serial Dilution: The fenchone enantiomers are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plates are incubated at 37°C for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits fungal growth.
-
MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate and incubated. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Signaling Pathways and Mechanisms of Action
The precise mechanisms underlying the biological activities of fenchone enantiomers are not fully elucidated. However, for its antifungal action, it is hypothesized to involve disruption of the fungal cell membrane or wall, although one study on (-)-fenchone suggested it does not act by damaging the fungal cell wall or plasma membrane. For other activities, potential mechanisms could involve interactions with various cellular signaling pathways.
Conclusion
The available evidence strongly suggests a stereoselective difference in the biological activity of fenchone enantiomers, with (-)-fenchone demonstrating superior antifungal potency against Candida albicans compared to this compound. While data on other biological activities often do not differentiate between the enantiomers, "fenchone" as a compound exhibits a promising range of pharmacological effects, including antimicrobial, antioxidant, and diuretic properties. Further research is warranted to systematically evaluate and compare the full spectrum of biological activities of (+)- and (-)-fenchone to fully understand their therapeutic potential and guide future drug development efforts.
References
- 1. Fenchone - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Evaluation of (-)-Fenchone antimicrobial activity against oral Candida albicans and toxicological parameters: an in silico, in vitro and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial, Anticandidal, and Antibiofilm Potential of Fenchone: In Vitro, Molecular Docking and In Silico/ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial and Antibiofilm Potential of (+)-Fenchone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural compounds, particularly those derived from essential oils, have emerged as a promising reservoir of antimicrobial and antibiofilm candidates. This guide provides a comprehensive validation of the antimicrobial and antibiofilm potential of (+)-Fenchone, a bicyclic monoterpene found in fennel and other plants. Through a comparative analysis with other well-studied essential oil components—cinnamaldehyde, carvacrol (B1668589), and eugenol—this document aims to equip researchers and drug development professionals with the necessary data to evaluate this compound's efficacy and potential applications.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound and its alternatives has been evaluated against a panel of clinically relevant Gram-negative and Gram-positive bacteria, as well as the opportunistic fungus Candida albicans. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are key parameters to quantify the antimicrobial potency of a compound. The data summarized below is compiled from various studies, and while experimental conditions may vary, it provides a valuable comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Cinnamaldehyde | Carvacrol | Eugenol |
| Escherichia coli | 8.3 - >1000[1] | 100 - 400[2] | 100 - 400[2] | 400 - 1600[3] |
| Pseudomonas aeruginosa | 266.6[1] | >800 | 200 - 800 | >1600 |
| Staphylococcus aureus | >1000 | 800 - 1750 | 100 - 475 | 800 - 10000 |
| Candida albicans | 41.6 | 150 | 93.4 | 3125 - 6250 |
Table 2: Minimum Bactericidal/Fungal Concentration (MBC/MFC) in µg/mL
| Microorganism | This compound | Cinnamaldehyde | Carvacrol | Eugenol |
| Escherichia coli | 25 | 400 - 600 | 373.6 | - |
| Pseudomonas aeruginosa | 533.3 | - | - | - |
| Staphylococcus aureus | - | 400 - 600 | 373.6 | - |
| Candida albicans | 83.3 | - | 373.6 | 6250 - 12500 |
Comparative Analysis of Antibiofilm Potential
Bacterial and fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The ability of this compound and its counterparts to inhibit biofilm formation is a critical aspect of their therapeutic potential.
Table 3: Biofilm Inhibition (%)
| Microorganism | This compound (Concentration) | Cinnamaldehyde (Concentration) | Carvacrol (Concentration) | Eugenol (Concentration) |
| Escherichia coli | 71.03% (1.0 mg/mL) | >75% (0.005% v/v) | - | >75% (0.005% v/v) |
| Pseudomonas aeruginosa | 59.15% (1.0 mg/mL) | - | - | - |
| Staphylococcus aureus | - | Attenuated biofilm formation (sub-inhibitory conc.) | >50% (≥0.5 mg/mL) | - |
| Candida albicans | 61.71% (1.0 mg/mL) | >90% (150 µg/mL) | - | - |
Experimental Protocols
For the validation and comparison of antimicrobial and antibiofilm agents, standardized methodologies are crucial. Below are detailed protocols for the determination of MIC and the quantification of biofilm inhibition.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates (flat-bottom)
-
Test compound (e.g., this compound)
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/well.
-
Inoculation of Microtiter Plate: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the serially diluted antimicrobial agent to the first column of wells, and then perform serial dilutions across the plate by transferring 100 µL from one well to the next. Finally, add 100 µL of the standardized inoculum to each well.
-
Controls: Include a growth control (broth and inoculum, no antimicrobial agent) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Quantification of Biofilm Inhibition using Crystal Violet Assay
This assay is a simple and effective method for quantifying the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Test compound
-
Bacterial or fungal culture
-
Appropriate growth medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation: Prepare a standardized inoculum of the microorganism as described for the MIC assay. Add 100 µL of the inoculum and 100 µL of the test compound at various concentrations to the wells of a 96-well plate. Include a control with inoculum and medium only.
-
Incubation: Incubate the plate under static conditions for a period that allows for robust biofilm formation (typically 24-48 hours) at the optimal growth temperature.
-
Washing: Carefully discard the planktonic cells (unattached) from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Fixation: Air-dry the plate or fix the biofilm by incubating at 60°C for 1 hour.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition can be calculated using the formula: (1 - (OD_treated / OD_control)) * 100.
Visualizing Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.
Putative Mechanism of Action: Interference with Quorum Sensing
Many essential oil components are known to disrupt bacterial communication, a process called quorum sensing (QS), which is crucial for biofilm formation and virulence factor expression. While direct evidence for this compound is still emerging, it is hypothesized to interfere with key QS signaling pathways.
Caption: Putative mechanism of this compound interfering with bacterial quorum sensing.
Experimental Workflow for Antimicrobial and Antibiofilm Assays
The following diagram illustrates the logical flow of the experimental procedures described above for evaluating the efficacy of a test compound like this compound.
Caption: Workflow for evaluating antimicrobial and antibiofilm potential.
References
- 1. Antibacterial, Anticandidal, and Antibiofilm Potential of Fenchone: In Vitro, Molecular Docking and In Silico/ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of combined antibacterial effects of eugenol, cinnamaldehyde, thymol, and carvacrol against E. coli with an improved method. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of (+)-Fenchone and Camphor Derivatives in Drug Discovery
A deep dive into the pharmacological profiles of (+)-Fenchone and Camphor (B46023) derivatives, revealing distinct patterns of antiviral and enzyme inhibitory activities. This guide synthesizes key experimental findings to inform researchers, scientists, and drug development professionals in the pursuit of novel therapeutics.
This report provides a comparative overview of derivatives of this compound and Camphor, two structurally related bicyclic monoterpenes. While sharing a common chemical scaffold, their derivatives exhibit significant differences in biological activity, offering a rich landscape for structure-activity relationship (SAR) studies. This guide focuses on their comparative antiviral efficacy against orthopoxviruses and their differential inhibitory effects on key metabolic enzymes.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro biological activities of various this compound and Camphor derivatives, providing a clear comparison of their potency.
Antiviral Activity against Orthopoxviruses
A study of N-acylhydrazone, amide, and ester derivatives of (+)-camphor and (-)-fenchone (B1675204) revealed significant antiviral activity against several orthopoxviruses. Notably, derivatives of this compound have demonstrated higher activity against the vaccinia virus in some cases[1]. The hydrazone and amide linkages were generally more favorable for antiviral activity than the ester group[2][3][4]. The tables below present the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for selected derivatives.
Table 1: Antiviral Activity of (+)-Camphor Derivatives
| Derivative Type | Substituent (R) | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| N-acylhydrazone | p-Cl-Ph | Vaccinia (VACV) | 0.8 | >100 | >125 |
| N-acylhydrazone | p-Br-Ph | Vaccinia (VACV) | 0.7 | >100 | >143 |
| N-acylhydrazone | p-NO2-Ph | Vaccinia (VACV) | 1.2 | >100 | >83 |
| Amide | p-Cl-Ph | Vaccinia (VACV) | 0.03 | >30 | >1000 |
| Amide | p-Br-Ph | Vaccinia (VACV) | 0.04 | >40 | >1000 |
| Amide | p-NO2-Ph | Vaccinia (VACV) | 0.1 | >100 | >1000 |
Data sourced from a study on (+)-Camphor- and (-)-Fenchone-Based Derivatives as Potent Orthopoxvirus Inhibitors.[2]
Table 2: Antiviral Activity of (-)-Fenchone Derivatives
| Derivative Type | Substituent (R) | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| N-acylhydrazone | p-Cl-Ph | Vaccinia (VACV) | 13.6 | >100 | >7.4 |
| N-acylhydrazone | p-Br-Ph | Vaccinia (VACV) | 5.6 | >100 | >17.9 |
| N-acylhydrazone | p-CF3-Ph | Vaccinia (VACV) | 3.3 | >100 | >30.3 |
| Amide | p-Cl-Ph | Vaccinia (VACV) | 13.6 | >100 | >7.4 |
| Amide | p-Br-Ph | Vaccinia (VACV) | 5.6 | >100 | >17.9 |
| Amide | p-NO2-Ph | Vaccinia (VACV) | 19.7 | >100 | >5.1 |
Data sourced from a study on (+)-Camphor- and (-)-Fenchone-Based Derivatives as Potent Orthopoxvirus Inhibitors.
Enzyme Inhibitory Activity
Fenchone and camphor, the parent compounds, also exhibit distinct profiles in enzyme inhibition, suggesting their potential application in managing metabolic disorders and skin conditions.
Table 3: Comparative Enzyme Inhibition (IC50 in µg/mL)
| Enzyme | This compound | Camphor | Acarbose (Standard) | Quercetin (Standard) |
| α-Glucosidase | 69.03 ± 2.31 | 105.26 ± 3.05 | 199.53 ± 3.26 | - |
| α-Amylase | 104.19 ± 0.78 | 76.92 ± 2.43 | 396.42 ± 4.83 | - |
| Tyrosinase | 53.14 ± 3.06 | 97.45 ± 5.22 | - | 246.90 ± 2.54 |
| Elastase | - | 48.39 ± 1.92 | - | - |
Data sourced from a study on the main natural compounds from Lavandula stoechas L.
Experimental Protocols
Synthesis of N-acylhydrazone and Amide Derivatives
The synthesis of the antiviral derivatives listed in Tables 1 and 2 follows a general procedure:
-
Hydrazone Formation: (+)-Camphor or (-)-Fenchone is reacted with hydrazine (B178648) hydrate (B1144303) in the presence of a suitable solvent (e.g., ethanol) and a catalytic amount of acetic acid under reflux to yield the corresponding hydrazone.
-
N-acylhydrazone Synthesis: The camphor or fenchone hydrazone is then acylated using a variety of substituted benzoic acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) at room temperature.
-
Amine Formation: For amide synthesis, the camphor or fenchone oxime is reduced to the corresponding amine using a reducing agent like sodium borohydride (B1222165) in methanol.
-
Amide Synthesis: The resulting amine is coupled with a carboxylic acid using a peptide coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).
For detailed, step-by-step protocols, please refer to the supporting information of the cited literature.
Orthopoxvirus Inhibition Assay
The antiviral activity of the synthesized compounds is typically evaluated using a plaque reduction assay or a high-content imaging-based assay.
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Virus Infection: The cells are infected with an orthopoxvirus (e.g., vaccinia virus, cowpox virus) at a specific multiplicity of infection (MOI).
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compounds. A positive control (e.g., Cidofovir) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a period that allows for viral replication and plaque formation (typically 17-24 hours).
-
Quantification: For plaque reduction assays, the cells are fixed and stained, and the number of plaques is counted. For high-content assays, cells are stained for viral antigens and cell nuclei, and automated imaging and analysis are used to determine the percentage of infected cells.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits viral replication by 50%) and the CC50 value (the concentration that causes 50% cytotoxicity in uninfected cells) are calculated to determine the selectivity index (SI = CC50/IC50).
For a detailed protocol of a high-content orthopoxvirus infectivity and neutralization assay, refer to Kibuule et al., 2015.
Visualizing the Mechanism of Action
Several studies suggest that camphor and fenchone derivatives may exert their antiviral activity by targeting the late stages of the orthopoxvirus replication cycle. A key protein involved in this stage is the p37 envelope protein, which is crucial for the wrapping of the intracellular mature virion (IMV) to form the intracellular enveloped virion (IEV). The following diagram illustrates the proposed mechanism of inhibition.
Caption: Proposed mechanism of orthopoxvirus inhibition.
The following diagram illustrates the general workflow for the synthesis and evaluation of the antiviral properties of this compound and Camphor derivatives.
Caption: Drug development workflow.
References
- 1. The Reaction of Fenchone and Camphor Hydrazones with 5-Acyl-4-Pyrones as a Method for the Synthesis of New Polycarbonyl Conjugates: Tautomeric Equilibrium and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of (+)-Camphor- and (-)-Fenchone-Based Derivatives as Potent Orthopoxvirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of (+)-Fenchone Derivatives as Orthopoxvirus Inhibitors
A comparative analysis of the efficacy of novel (+)-Fenchone derivatives against various orthopoxviruses reveals a promising new class of antiviral candidates. This guide presents supporting experimental data, detailed methodologies, and a comparison with existing antiviral agents, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.
A recent study has explored a library of (+)-camphor- and (-)-fenchone-based N-acylhydrazones, amides, and esters as potential inhibitors of orthopoxviruses. The findings indicate that certain derivatives of (-)-fenchone (B1675204) exhibit significant antiviral activity against vaccinia virus (VACV), cowpox virus (CPXV), and ectromelia virus (ECTV). This guide delves into the quantitative data from these studies, outlines the experimental protocols used to determine efficacy, and provides a comparative look at currently available orthopoxvirus treatments.
Comparative Efficacy of (-)-Fenchone Derivatives
The antiviral activity and cytotoxicity of various (-)-fenchone derivatives were evaluated, with the results summarized in the table below. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) indicates the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a measure of the compound's therapeutic window.
| Compound | Virus | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | SI |
| (-)-Fenchone Derivative 1 (amide linker, p-Cl substituent) | Vaccinia (Copenhagen) | 3.2 | >2000 | >625 |
| Cowpox (GRI-90) | 4.1 | >2000 | >488 | |
| Ectromelia (K-1) | 2.9 | >2000 | >690 | |
| (-)-Fenchone Derivative 2 (amide linker, p-Br substituent) | Vaccinia (Copenhagen) | 2.8 | >2000 | >714 |
| Cowpox (GRI-90) | 3.5 | >2000 | >571 | |
| Ectromelia (K-1) | 2.5 | >2000 | >800 | |
| (-)-Fenchone Derivative 3 (hydrazone linker, p-CF₃ substituent) | Vaccinia (Copenhagen) | 4.6 | 1148 | 250 |
| Cowpox (GRI-90) | 3.9 | 1148 | 294 | |
| Ectromelia (K-1) | 3.1 | 1148 | 370 | |
| Cidofovir (Control) | Vaccinia (Copenhagen) | 45.3 | >1000 | >22 |
| Cowpox (GRI-90) | 28.7 | >1000 | >35 | |
| Ectromelia (K-1) | 19.4 | >1000 | >52 | |
| Tecovirimat (ST-246) (Control) | Vaccinia (Copenhagen) | 0.08 | >50 | >625 |
| Cowpox (GRI-90) | 0.05 | >50 | >1000 | |
| Ectromelia (K-1) | 0.03 | >50 | >1667 |
Structure-Activity Relationship
Investigations into the structure-activity relationship of these compounds revealed several key findings. Derivatives with para-substituted aromatic rings containing electron-withdrawing groups such as p-Cl, p-Br, p-CF₃, and p-NO₂ demonstrated the highest antiviral activity.[1][2] Furthermore, the nature of the linker between the fenchone scaffold and the aromatic ring was found to be crucial, with amide and hydrazone linkers being more favorable for antiviral activity than ester linkers.[1][2]
Mechanism of Action: Targeting the Late Stage of Viral Replication
Time-of-addition assays were conducted to elucidate the stage of the viral replication cycle inhibited by the most potent (-)-fenchone derivatives.[1] These experiments revealed that the compounds are effective when added at the later stages of infection, suggesting that they inhibit the late processes of the orthopoxvirus replication cycle. Further molecular docking studies pointed to the viral envelope protein p37 as a possible biological target. The p37 protein is essential for the formation of the extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread. By inhibiting p37, the fenchone derivatives likely prevent the wrapping of intracellular mature virions (IMV) and their subsequent release from the infected cell.
Caption: Proposed mechanism of action of (-)-Fenchone derivatives.
Experimental Protocols
Antiviral Activity and Cytotoxicity Assay (Plaque Reduction Assay)
The antiviral activity of the synthesized compounds was determined using a plaque reduction assay in Vero cell cultures.
-
Cell Seeding: Vero cells are seeded in 24-well plates and incubated until they form a confluent monolayer.
-
Compound Dilution: A series of dilutions of the test compounds are prepared in the cell culture medium.
-
Virus Infection: The cell monolayers are infected with the respective orthopoxvirus (e.g., vaccinia, cowpox, or ectromelia) at a concentration calculated to produce a countable number of plaques.
-
Treatment: After a 1-2 hour adsorption period, the virus-containing medium is removed, and the cells are overlaid with a medium containing the different concentrations of the test compounds. A 'no drug' control is included.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Staining: The cells are fixed and stained with a solution like crystal violet, which stains viable cells. Plaques, which are areas of dead or destroyed cells, appear as clear zones.
-
Data Analysis: The number of plaques in each well is counted. The EC₅₀/IC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control. Cytotoxicity (CC₅₀) is determined in parallel by exposing uninfected cell monolayers to the same range of compound concentrations and assessing cell viability.
Caption: Workflow for the Plaque Reduction Assay.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral lifecycle that is inhibited by an antiviral compound.
-
Cell Infection: A monolayer of Vero cells is infected with the virus.
-
Staggered Compound Addition: The test compound is added to different wells at various time points before and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
Incubation and Analysis: The cells are incubated for a full replication cycle. The viral yield or plaque formation is then quantified for each time point of compound addition.
-
Interpretation: If the compound is still effective when added late in the infection cycle, it suggests that it targets a late stage of viral replication. Conversely, if it is only effective when added early, it likely targets an early stage like entry or early gene expression. In the case of the (-)-fenchone derivatives, their effectiveness when added at later time points indicated an inhibition of late-stage viral processes.
Comparison with Existing Orthopoxvirus Treatments
Currently, there are a few antiviral drugs approved or under investigation for the treatment of orthopoxvirus infections, including smallpox and mpox.
-
Tecovirimat (TPOXX, ST-246): This is an FDA-approved drug for the treatment of smallpox. It is an orally bioavailable antiviral that targets the p37 protein (encoded by the F13L gene), which is essential for the production of the extracellular enveloped virus. Its mechanism of action is similar to that proposed for the active (-)-fenchone derivatives.
-
Cidofovir: This is an antiviral medication that is licensed for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients and has shown activity against orthopoxviruses. However, it is not orally bioavailable and can cause nephrotoxicity (kidney damage).
-
Brincidofovir (TEMBEXA): This is an oral antiviral drug that is a prodrug of cidofovir, designed to have better oral bioavailability and reduced nephrotoxicity. It is also FDA-approved for the treatment of smallpox.
While Tecovirimat is a highly effective and specific inhibitor of orthopoxvirus egress, the discovery of novel scaffolds like this compound is crucial for expanding the arsenal (B13267) of antiviral agents and addressing potential drug resistance. The potent activity and favorable selectivity indices of the lead (-)-fenchone derivatives make them promising candidates for further preclinical development.
Conclusion
The exploration of this compound derivatives has identified a new class of potent orthopoxvirus inhibitors. The lead compounds exhibit significant antiviral activity against vaccinia, cowpox, and ectromelia viruses, with a mechanism of action that likely involves the inhibition of the late-stage viral replication by targeting the p37 envelope protein. These findings, supported by detailed experimental data, highlight the potential of these derivatives as scaffolds for the development of new anti-orthopoxvirus drugs. Further optimization and in vivo studies are warranted to fully assess their therapeutic potential.
References
Unveiling the Cannabinoid Receptor Interaction Landscape of (+)-Fenchone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of (+)-Fenchone and its derivatives with cannabinoid receptors CB1 and CB2. While direct experimental data on the binding affinity and functional activity of unmodified this compound at cannabinoid receptors is not available in the current scientific literature, this guide leverages published data on its synthetic derivatives to offer valuable insights. The information presented herein is supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the structure-activity relationships and potential therapeutic implications.
Executive Summary
This compound, a bicyclic monoterpene found in the essential oils of various plants, including Cannabis sativa, has served as a scaffold for the synthesis of novel cannabinoid receptor ligands. Extensive research into these derivatives has revealed a strong and selective affinity for the CB2 receptor, suggesting a potential therapeutic avenue for inflammatory and pain-related conditions without the psychoactive effects associated with CB1 receptor activation. This guide synthesizes the available data to provide a clear comparison of these fenchone-based compounds with established cannabinoid receptor modulators.
Comparative Analysis of Cannabinoid Receptor Binding and Functional Activity
While data for this compound is absent, a study by Smoum et al. (2022) provides a comprehensive dataset for a series of its derivatives.[1] The following table summarizes the binding affinities (Ki) and functional activities (EC50 and Emax) of key this compound derivatives at human CB1 and CB2 receptors, alongside well-characterized cannabinoid receptor ligands for comparative purposes.
Table 1: Comparative Binding Affinities and Functional Activities at Human Cannabinoid Receptors
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) | Efficacy (Emax, %) |
| (-)-Fenchone Derivative (1d) | hCB1 | >10,000 | - | - |
| hCB2 | 3.51 | 2.59 | 89.6 | |
| This compound Derivative (1c) | hCB1 | >10,000 | - | - |
| hCB2 | 134 | - | - | |
| WIN55,212-2 (Synthetic Agonist) | hCB1 | 2.4 | - | - |
| hCB2 | 3.7 | - | - | |
| CP55,940 (Synthetic Agonist) | hCB1 | 0.98 | - | - |
| hCB2 | 0.92 | - | - | |
| SR141716A (Rimonabant) (CB1 Antagonist/Inverse Agonist) | hCB1 | 2.9 | - | - |
| hCB2 | >1000 | - | - |
Data for fenchone derivatives are from Smoum et al., 2022.[1] Data for WIN55,212-2, CP55,940, and SR141716A are from various sources for comparative purposes.
Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater potency in functional assays. Emax represents the maximum response a compound can elicit compared to a standard full agonist.
Cannabinoid Receptor Signaling Pathways
Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs). Their activation by an agonist initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway for these receptors.
Experimental Protocols
The determination of a compound's interaction with cannabinoid receptors involves two primary types of in vitro assays: radioligand binding assays to assess binding affinity and functional assays to determine efficacy and potency.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
- Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
- Test Compound: this compound or its derivatives.
- Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand (e.g., WIN55,212-2).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
- Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.
- Scintillation Counter: For detecting radioactivity.
2. Procedure:
- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]CP55,940, and varying concentrations of the test compound.
- Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prepare_Reagents [label="Prepare Reagents\n(Membranes, Radioligand, Test Compound)"];
Incubate [label="Incubate Components in 96-well Plate"];
Filter[label="Rapid Filtration through Glass Fiber Filters"];
Wash [label="Wash Filters with Cold Buffer"];
Count [label="Scintillation Counting"];
Analyze [label="Data Analysis (IC50 & Ki Calculation)"];
End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prepare_Reagents;
Prepare_Reagents -> Incubate;
Incubate -> Filter;
Filter -> Wash;
Wash -> Count;
Count -> Analyze;
Analyze -> End;
}
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins following receptor agonism.
1. Materials:
- Membrane Preparations: As described above.
- [³⁵S]GTPγS: A non-hydrolyzable radiolabeled GTP analog.
- GDP: Guanosine diphosphate.
- Test Compound: this compound or its derivatives.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with 0.1% BSA.
- Filtration Apparatus and Scintillation Counter: As described above.
2. Procedure:
- Pre-incubation: Incubate the cell membranes with the test compound and GDP for a short period.
- Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
- Incubation: Incubate the mixture at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the activated G-proteins.
- Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
- Washing and Counting: Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.
- Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined from concentration-response curves.
Conclusion
The available scientific evidence strongly indicates that while unmodified this compound's direct interaction with cannabinoid receptors remains uncharacterized, its derivatives exhibit significant potential as highly selective CB2 receptor agonists. The data presented in this guide highlights the promising therapeutic profile of these compounds, warranting further investigation into their pharmacological properties and potential clinical applications for a variety of disorders where CB2 receptor modulation is beneficial. Future studies are needed to elucidate the direct binding and functional activity of this compound at cannabinoid receptors to fully understand its role and potential.
References
A Comprehensive Structural Comparison of Fenchone and Related Terpenoids for Researchers and Drug Development Professionals.
This guide provides an objective comparison of the bicyclic monoterpenoid fenchone with structurally related compounds, including camphor (B46023), thujone, isoborneol (B83184), and verbenone (B1202108). The focus is on structural differences, comparative physicochemical and biological data, and the experimental methods used for their analysis.
Structural and Physicochemical Comparison
Fenchone is a bicyclic monoterpenoid ketone with a characteristic camphor-like odor.[1][2] Its structure is based on a bicyclo[2.2.1]heptane skeleton, the same as camphor. However, the arrangement of its methyl groups distinguishes it from camphor, leading to different chemical and biological properties. Thujone possesses a different bicyclo[3.1.0]hexane core, while verbenone is an unsaturated analogue, and isoborneol is the corresponding alcohol of camphor. These structural nuances are critical in understanding their varying biological activities.
The key physicochemical properties of these terpenoids are summarized in the table below.
| Property | Fenchone | Camphor | α-Thujone | Isoborneol | Verbenone |
| IUPAC Name | 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one[3] | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one[4] | (1S,4R,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-one[5] | (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | (1R,5R)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₈O | C₁₀H₁₄O |
| Molecular Weight | 152.23 g/mol | 152.23 g/mol | 152.23 g/mol | 154.25 g/mol | 150.22 g/mol |
| Functional Group | Ketone | Ketone | Ketone | Alcohol (exo) | α,β-Unsaturated Ketone |
| Bicyclic System | bicyclo[2.2.1]heptane | bicyclo[2.2.1]heptane | bicyclo[3.1.0]hexane | bicyclo[2.2.1]heptane | bicyclo[3.1.1]heptene |
| Melting Point | 5-6 °C | ~179 °C | N/A | ~212 °C | N/A |
| Boiling Point | 193 °C | ~204 °C | ~201 °C | ~212 °C | ~227 °C |
| Odor | Camphor-like | Pungent, aromatic | Menthol-like | Piney, camphor-like | Minty, spicy |
Comparative Biological Activity
While structurally similar, these terpenoids exhibit a range of biological effects. Fenchone is known for its anti-inflammatory, antioxidant, antimicrobial, and wound-healing properties. Camphor shares some of these activities and is often used as a topical analgesic and antipruritic. A study using in silico structural similarity searching found that camphor has the highest structural similarity to fenchone, and their binding modes to cytochrome CYP101D1 were also similar. This structural similarity translates to some overlapping biological activities, with both compounds showing antioxidant potential.
Thujone, a key component of absinthe, is known for its neurotoxic effects, acting as a GABA-A receptor antagonist, which can lead to convulsions at high doses. This activity profile is distinct from fenchone and camphor. Isoborneol, the alcohol analogue of camphor, also demonstrates various biological activities. Verbenone is utilized as an anti-aggregation pheromone for bark beetles.
The following table summarizes some reported biological activities and quantitative data where available.
| Terpenoid | Biological Activity | Quantitative Data (IC₅₀ / MIC) |
| Fenchone | Antioxidant, Antimicrobial, Antifungal, Anti-inflammatory | Antioxidant (DPPH): IC₅₀: 3.32±0.008 mMAntimicrobial (E. coli): MIC: 0.49 mMCytotoxic (HeLa cells): IC₅₀: 12.63±0.12 µM |
| Camphor | Analgesic, Anti-inflammatory, Anti-infective | α-amylase inhibition: IC₅₀: 76.92 ± 2.43 µg/mLElastase inhibition: IC₅₀: 48.39 ± 1.92 µg/mL |
| α-Thujone | Neurotoxic (GABA-A receptor antagonist), Seizure-inducing | Effective concentrations in GABA-A related assays: 10-30 µM |
| Isoborneol | Monoterpene with various applications | N/A |
| Verbenone | Insect anti-aggregation pheromone | N/A |
Visualization of Structural Relationships
The structural similarities and differences between these bicyclic monoterpenoids can be visualized through their chemical structures.
Caption: Chemical structures of fenchone and related terpenoids.
The logical relationship in the analysis of these compounds often involves extraction followed by chromatographic and spectroscopic identification.
References
- 1. Showing Compound Fenchone (FDB014519) - FooDB [foodb.ca]
- 2. Fenchone - Wikipedia [en.wikipedia.org]
- 3. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Camphor Formula - GeeksforGeeks [geeksforgeeks.org]
- 5. Thujone | C10H16O | CID 261491 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Activity of (+)-Fenchone and Camphor Derivatives
For Immediate Release: A Guide for Researchers in Drug Discovery
This publication provides a comparative guide on the antiviral properties of derivatives of (+)-Fenchone and Camphor (B46023), two structurally related bicyclic monoterpenes. The following sections present a synthesis of experimental data, detailed methodologies for antiviral assays, and visual representations of experimental workflows to aid researchers in the field of antiviral drug development.
Introduction
Natural products and their derivatives have long been a fertile source of new therapeutic agents. Among these, terpenoids have demonstrated a wide range of biological activities. This compound and (+)-Camphor, both belonging to the monoterpene family, share a common bicyclo[2.2.1]heptane scaffold but differ in the placement of a gem-dimethyl group. This structural nuance influences their chemical reactivity and, consequently, the biological activity of their derivatives. While camphor derivatives have been more extensively studied for their antiviral potential, recent research has highlighted this compound derivatives as promising candidates, in some cases exhibiting superior activity against certain viral strains. This guide aims to provide an objective comparison based on available experimental data.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of various this compound and Camphor derivatives has been evaluated against several viruses. The data, including 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50), are summarized below. A higher SI value indicates greater antiviral specificity.
Orthopoxviruses
A significant body of research has focused on the activity of these compounds against orthopoxviruses, such as Vaccinia virus (VV), Cowpox virus (CPXV), and Ectromelia virus (ECTV).
Table 1: Antiviral Activity against Vaccinia Virus (VV)
| Compound Class | Derivative Type | Compound | IC50 (µM) | CC50 (µM) | SI | Virus Strain | Cell Line | Reference |
| This compound | Polycarbonyl Conjugate | Fenchone-isochelidonate conjugate | < 11.8 | >200 | > 17 | Not Specified | Vero | [1] |
| (+)-Camphor | Polycarbonyl Conjugate | Camphor-isochelidonate conjugate | > 200 | > 200 | - | Not Specified | Vero | [1] |
| (-)-Fenchone | N-acylhydrazone | Compound 7e (p-CF3) | 1.7 | 102.5 | 60.3 | Copenhagen | Vero | [2][3] |
| (+)-Camphor | N-acylhydrazone | Compound 3b (p-Cl) | 4.3 | 214.6 | 50.0 | Copenhagen | Vero | [2] |
| (+)-Camphor | Thiazole Derivative | Compound 4b (p-Cl) | 3.7 | 56.1 | 15.2 | Not Specified | Vero | |
| (+)-Camphor | Thiazole Derivative | Compound 4c (p-Br) | 2.4 | 43.1 | 18.0 | Not Specified | Vero | |
| (+)-Camphor | Thiazolidin-4-one | Compound 6d (n-butyl) | 3.2 | 45.3 | 14.2 | Not Specified | Vero |
Notably, in a direct comparison, a this compound polycarbonyl conjugate demonstrated significantly higher activity against Vaccinia virus than its camphor counterpart, which was inactive.
Table 2: Antiviral Activity against Other Orthopoxviruses
| Compound Class | Derivative Type | Compound | Virus | IC50 (µM) | CC50 (µM) | SI | Cell Line | Reference |
| (-)-Fenchone | N-acylhydrazone | Compound 7e (p-CF3) | CPXV | 1.9 | 102.5 | 53.9 | Vero | |
| (-)-Fenchone | N-acylhydrazone | Compound 7e (p-CF3) | ECTV | 3.0 | 102.5 | 34.2 | Vero | |
| (+)-Camphor | N-acylhydrazone | Compound 3b (p-Cl) | CPXV | 1.8 | 214.6 | 119.2 | Vero | |
| (+)-Camphor | N-acylhydrazone | Compound 3b (p-Cl) | ECTV | 3.9 | 214.6 | 55.0 | Vero |
Influenza Virus
Derivatives of both terpenes have been tested against influenza A viruses.
Table 3: Antiviral Activity against Influenza A Virus
| Compound Class | Derivative Type | Compound | Virus Strain | IC50 (µM) | CC50 (µM) | SI | Cell Line | Reference |
| This compound | N-heterocyclic hydrazone | Compound 4a (pyrrolidine) | A/California/07/09 (H1N1) | > 195 | 704 | - | MDCK | |
| (+)-Camphor | N-heterocyclic hydrazone | Compound 3a (pyrrolidine) | A/California/07/09 (H1N1) | 12 | 145 | 12 | MDCK | |
| (+)-Camphor | Imine derivative | Compound 2 (aminoethanol) | A/California/07/09 (H1N1) | Not specified | >500 (TI) | >500 | MDCK | |
| (+)-Camphor | Dimeric quaternary ammonium | Compound 3a (C5 linker) | A/California/07/09 (H1N1) | Not specified | >100 (TI) | >100 | MDCK | |
| (+)-Camphor | Dimeric quaternary ammonium | Compound 3d (C9 linker) | A/California/07/09 (H1N1) | Not specified | >100 (TI) | >100 | MDCK |
In this series, camphor-based N-heterocyclic hydrazones showed notable activity against influenza A (H1N1), while the corresponding fenchone derivatives were inactive. This contrasts with the findings for orthopoxviruses, suggesting that the target and structure-activity relationship may be virus-specific.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and Camphor derivatives.
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cell Culture: Host cells (e.g., Vero for orthopoxviruses, MDCK for influenza) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Dilution: The test compounds are serially diluted in cell culture medium to a range of concentrations.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the diluted compounds.
-
Incubation: The plates are incubated for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by observing the cytopathic effect (CPE) microscopically.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Antiviral Activity Assay (CPE Reduction Assay)
This assay measures the ability of a compound to inhibit virus-induced cell death.
-
Cell Preparation: A confluent monolayer of host cells is prepared in 96-well plates.
-
Virus Infection: The culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the virus.
-
Compound Treatment: After a virus adsorption period (e.g., 1 hour), the virus-containing medium is removed, and the cells are washed. Fresh medium containing serial dilutions of the test compounds is then added.
-
Incubation: The plates are incubated until the virus control wells (infected, untreated cells) show a significant cytopathic effect (typically 48-72 hours).
-
CPE Assessment: The percentage of CPE is observed and scored microscopically for each compound concentration. Alternatively, cell viability can be quantified using methods like the MTT assay.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration that inhibits viral CPE by 50%, is determined from the dose-response curve.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using DOT language, illustrate a typical experimental workflow and the logical relationship in structure-activity studies.
Caption: Workflow for determining antiviral activity and cytotoxicity.
Caption: Logical flow of structure-activity relationship analysis.
Discussion and Future Directions
The available data suggests that both this compound and Camphor derivatives are promising scaffolds for the development of novel antiviral agents.
-
Against Orthopoxviruses: Derivatives of this compound, particularly N-acylhydrazones and polycarbonyl conjugates, have demonstrated equal or, in some cases, superior activity compared to their camphor analogues. The nature of the linker and substituents on aromatic rings plays a crucial role in determining the potency of these compounds. Time-of-addition assays with some of these derivatives suggest they may inhibit the late stages of the orthopoxvirus replication cycle, with the p37 viral protein being a possible target.
-
Against Influenza Virus: In contrast, the studied camphor derivatives, such as N-heterocyclic hydrazones and imines, have shown more potent activity against influenza A virus than the corresponding fenchone derivatives. The mechanism of action for some camphor derivatives is thought to be similar to adamantane (B196018) drugs, targeting the M2 ion channel, while others may inhibit viral hemagglutinin.
It is important to note that the synthesis of some fenchone derivatives can be challenging. For instance, attempts to obtain an imine derivative of fenchone, a successful strategy for camphor, were reported to be unsuccessful, likely due to steric hindrance from the gem-dimethyl group adjacent to the carbonyl. This highlights a key difference in the chemical tractability of these two scaffolds.
References
Safety Operating Guide
Proper Disposal of (+)-Fenchone: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of (+)-Fenchone is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.
Hazard Identification and Safety Precautions
This compound is a combustible liquid and vapor that may cause irritation to the eyes, skin, and respiratory tract. It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Before handling, it is imperative to be familiar with the material's safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area, and sources of ignition must be removed.[2][3]
Chemical and Physical Properties
A summary of the key physical and chemical properties of Fenchone is provided below. This information is essential for safe handling and storage.
| Property | Value |
| CAS Number | 4695-62-9 |
| Appearance | Colorless to yellow liquid[1] |
| Flash Point | 52 - 62 °C (125.6 - 143.6 °F) |
| Boiling Point | 192 - 194 °C (377.6 - 381.2 °F) |
| Density | 0.948 g/cm³ at 25 °C |
| Solubility | Not miscible or difficult to mix with water |
Spill Management Protocol
In the event of a this compound spill, immediate action is necessary to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected waste is considered hazardous and must be disposed of according to the procedures outlined in the following section.
Disposal Procedures
The disposal of this compound and its contaminated waste must be handled by a licensed disposal company in accordance with all local, regional, and national regulations.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in its original or a compatible, properly labeled container.
-
Container Management: Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area away from ignition sources. Empty containers retain product residue and should be treated as hazardous waste.
-
Engage a Licensed Waste Disposal Service: Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Regulatory Compliance: Adhere to the waste disposal regulations stipulated by agencies such as the Environmental Protection Agency (EPA) or equivalent regional bodies. Improper disposal is a violation of the law.
-
Documentation: Maintain all records of waste disposal as required by your institution and regulatory authorities.
Environmental Precautions: Prevent the release of this compound into the environment. Do not allow the product to enter drains, sewers, or waterways.
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Fenchone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of (+)-Fenchone, a commonly used monoterpene in various research applications. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical when handling this compound to prevent skin and eye contact, as well as inhalation of vapors.[1][2] The following table summarizes the recommended PPE for routine laboratory operations and in the event of an emergency spill.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Use | Safety glasses with side-shields or safety goggles.[1][3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | Laboratory coat. | Use in a well-ventilated area or under a chemical fume hood. |
| Emergency Spill | Tightly fitting safety goggles or a full-face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or suit over a lab coat. | A full-face respirator with an organic vapor cartridge is recommended if ventilation is inadequate or for large spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled with the chemical name, concentration, and hazard symbols.
-
Verify that the Safety Data Sheet (SDS) is readily accessible.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.
-
Keep the container tightly closed to prevent the release of vapors.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
Opened containers must be carefully resealed and kept upright to prevent leakage.
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe vapors or mists.
-
Use non-sparking tools and take precautionary measures against static discharges.
-
Wash hands thoroughly after handling.
-
Facilities should be equipped with an eyewash station and a safety shower.
4. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical aid.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
1. Waste Chemical Disposal:
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.
-
Waste material must be disposed of in accordance with local, regional, and national hazardous waste regulations.
-
Do not allow the chemical to enter drains or waterways.
2. Container Disposal:
-
Empty containers retain product residue and can be hazardous.
-
Do not reuse empty containers.
-
Handle uncleaned containers in the same manner as the product itself.
-
Dispose of containers as hazardous waste in accordance with all applicable regulations.
Emergency Spill Response Workflow
In the event of a this compound spill, a swift and organized response is critical to mitigate hazards. The following diagram outlines the procedural workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
